4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVLUOXUHLPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340068-90-7 | |
| Record name | 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Methodologies
Executive Summary
In the landscape of modern medicinal chemistry, multi-substituted pyrimidines serve as privileged pharmacophores, particularly in the design of ATP-competitive kinase inhibitors[1]. 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS: 1340068-90-7) is a highly specialized, di-halogenated heterocyclic building block. Its unique substitution pattern—a sterically demanding 5-methyl group, a lipophilic 2-isobutyl (2-methylpropyl) vector, and two orthogonal reactive chloride leaving groups—makes it an ideal starting material for synthesizing complex, targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical profile, reactivity landscape, and the field-proven methodologies required to harness its potential in drug discovery.
Physicochemical Profiling & Structural Analysis
The structural architecture of this compound is meticulously designed for both synthetic versatility and biological efficacy. The 2-isobutyl group provides a flexible lipophilic tail that frequently occupies solvent-exposed hydrophobic pockets in target proteins[2]. Meanwhile, the 5-methyl group introduces critical steric bulk that not only influences the regioselectivity of nucleophilic attacks but also enhances the metabolic stability of the final drug candidate.
Quantitative Data: Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | 1340068-90-7 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C9H12Cl2N2[3] | Defines the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 219.11 g/mol [3] | Critical for stoichiometric calculations in micro-scale synthesis. |
| SMILES String | Cc1c(nc(nc1Cl)CC(C)C)Cl[3] | Utilized for in silico docking and cheminformatics modeling. |
| Isotopic Signature | 9:6:1 ratio (M : M+2 : M+4) | Diagnostic MS pattern confirming the presence of two chlorine atoms. |
Reactivity Landscape: The 4,6-Dichloro Advantage
The utility of 4,6-dichloro pyrimidines lies in their capacity for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr)[4]. The pyrimidine ring is highly electron-deficient, making the C4 and C6 positions highly electrophilic.
The Causality of Sequential Substitution:
-
Kinetic Control (First Substitution): The initial nucleophilic attack (typically by a primary amine) at the C4 position is kinetically favored and proceeds rapidly under mild conditions. The two electronegative chlorine atoms synergistically withdraw electron density from the ring, lowering the activation energy for the formation of the Meisenheimer complex[4].
-
Thermodynamic Control (Second Substitution): Once the first amine is installed, its nitrogen lone pair donates electron density back into the pyrimidine π-system via resonance. This significantly deactivates the remaining C6-chloride toward further nucleophilic attack. Consequently, the second SNAr reaction requires harsh thermodynamic forcing (e.g., elevated temperatures, microwave irradiation, or stronger nucleophiles) to proceed[4].
Stepwise SNAr functionalization workflow for 4,6-dichloro pyrimidines.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints.
Protocol 1: Regioselective Mono-Amination (C4 Position)
Objective: Install the first pharmacophoric amine while preserving the C6-chloride for downstream functionalization.
Step-by-Step Methodology:
-
Preparation: Dissolve 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous THF prevents competitive hydrolysis of the chlorides, while the aprotic environment maximizes the nucleophilicity of the incoming amine.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reaction mixture to 0°C using an ice bath. Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct. Cooling to 0°C suppresses the thermodynamic pathway, preventing di-substitution.
-
Nucleophile Addition: Add the primary amine (1.0 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor via TLC (UV 254 nm) and LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Self-Validation Checkpoint: Analyze the crude product via LC-MS. The successful mono-SNAr product must exhibit an
peak with a strict 3:1 isotopic pattern , confirming the retention of exactly one chlorine atom. The disappearance of the 9:6:1 pattern validates the complete consumption of the starting material.
Protocol 2: High-Temperature Di-Substitution (C6 Position)
Objective: Overcome the resonance-induced deactivation of the mono-amino intermediate to install the second nucleophile.
Step-by-Step Methodology:
-
Preparation: Dissolve the mono-SNAr intermediate (1.0 eq) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
Reagent Loading: Add the secondary nucleophile (e.g., an aniline derivative or cyclic secondary amine) in excess (2.5 to 3.0 eq) alongside a mild inorganic base like K2CO3 (2.0 eq). Causality: The excess nucleophile and strong thermal energy are required to push the thermodynamically unfavorable reaction to completion.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 110°C–130°C for 60 to 90 minutes.
-
Purification: Dilute with water to precipitate the crude product, or directly purify the mixture using reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must show the exact mass of the di-substituted product with no chlorine isotopic pattern (assuming no other halogens are present in the nucleophiles), validating the complete displacement of the C6-chloride.
Application in Drug Development: Pyrimidine-Based Kinase Inhibitors
The 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine scaffold is a cornerstone in the rational design of ATP-competitive kinase inhibitors. When fully functionalized, the resulting pyrimidine core mimics the adenine ring of ATP[1].
-
Hinge Binding: The N1 and N3 nitrogen atoms of the pyrimidine ring act as essential hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].
-
Hydrophobic Targeting: The 2-isobutyl group is strategically positioned to probe deep into the hydrophobic specificity pocket adjacent to the ATP-binding site. Concurrently, the 5-methyl group forces the flanking C4/C6 substituents into specific dihedral conformations, optimizing the compound's trajectory into the solvent-exposed region or the DFG-out allosteric site[2].
Mechanism of action for pyrimidine-based ATP-competitive kinase inhibitors.
Quantitative Data: Reaction Condition Summary
| Reaction Phase | Target Position | Temp / Energy | Solvent | Base | MS Validation Pattern |
| Starting Material | N/A | N/A | N/A | N/A | 9:6:1 (Two Cl) |
| Step 1 (Mono-SNAr) | C4 | 0°C to 25°C | THF (Anhydrous) | DIPEA | 3:1 (One Cl) |
| Step 2 (Di-SNAr) | C6 | 110°C - 130°C (MW) | NMP or DMF | K2CO3 | 1:0 (No Cl) |
References
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors Source: PubMed (National Institutes of Health) URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors Source: MDPI URL:[Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine [cnreagent.com]
- 4. pubs.acs.org [pubs.acs.org]
Structure Elucidation and Synthetic Profiling of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Introduction & Strategic Importance
In modern drug discovery and agrochemical development, highly functionalized pyrimidine scaffolds serve as critical building blocks. Specifically, 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS: 1340068-90-7)[1] is a highly versatile electrophilic intermediate. The orthogonal reactivity of the two C-Cl bonds, combined with the steric shielding provided by the 5-methyl and 2-isobutyl groups, allows for regioselective nucleophilic aromatic substitutions (S_NAr). This makes it an invaluable precursor for synthesizing complex kinase inhibitors and acetyl-CoA carboxylase (ACCase) inhibitors [2].
As a Senior Application Scientist, I approach the characterization of this molecule not just as a checklist of spectral peaks, but as a self-validating system where synthetic causality and spectroscopic evidence perfectly align. This whitepaper details the mechanistic synthesis, step-by-step experimental protocols, and the rigorous multi-modal structure elucidation required to confirm its identity.
Chemical Identity & Physicochemical Profile
Before diving into the elucidation, it is crucial to establish the baseline physicochemical parameters of the target molecule.
| Parameter | Value |
| Chemical Name | 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine |
| Synonyms | 4,6-Dichloro-2-isobutyl-5-methylpyrimidine |
| CAS Registry Number | 1340068-90-7 |
| Molecular Formula | C9H12Cl2N2 |
| Molecular Weight | 219.11 g/mol |
| SMILES | Cc1c(nc(nc1Cl)CC(C)C)Cl |
| Physical State | Colorless to pale yellow liquid / low-melting solid |
Synthetic Pathway & Mechanistic Causality
Understanding the synthetic origin of a molecule is the first step in structure elucidation, as it dictates the expected functional groups and potential impurities. The synthesis of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine relies on a robust two-step sequence: a base-catalyzed cyclocondensation followed by a dehydrative chlorination [3].
Mechanistic Insights
-
Cyclocondensation: Isobutyramidine hydrochloride is deprotonated by sodium ethoxide to form the free amidine. This strong bis-nucleophile attacks the electrophilic carbonyl carbons of diethyl 2-methylmalonate. The causality of using a strong base (NaOEt) is twofold: it liberates the reactive amidine and drives the elimination of ethanol, thermodynamically favoring the formation of the highly stable, tautomeric 5-methyl-2-(2-methylpropyl)pyrimidine-4,6-diol intermediate.
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Chlorination: The diol intermediate exists primarily in its bis-lactam (uracil-like) tautomeric form. Phosphorus oxychloride (POCl3) is used to convert the hydroxyl/lactam oxygen atoms into good leaving groups (phosphorodichloridates). The addition of a tertiary amine base (e.g., N,N-dimethylaniline) is critical; it acts as an acid scavenger to neutralize the generated HCl and forms a highly electrophilic Vilsmeier-Haack-type intermediate with POCl3, accelerating the chlorination and preventing tar formation [2].
Figure 1: Synthetic workflow from isobutyramidine to the target 4,6-dichloropyrimidine derivative.
Experimental Protocol: Synthesis Workflow
Step 1: Condensation
-
Charge a dry, argon-flushed round-bottom flask with absolute ethanol (10 volumes).
-
Add sodium metal (2.2 eq) portion-wise at 0 °C to generate sodium ethoxide.
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Add isobutyramidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.
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Dropwise add diethyl 2-methylmalonate (1.05 eq). Reflux the mixture for 16 hours.
-
Validation: Monitor via TLC (UV 254 nm). Upon completion, concentrate the solvent, dissolve the residue in water, and acidify to pH 4 with 2M HCl to precipitate the diol intermediate. Filter and dry.
Step 2: Chlorination
-
Suspend the dry diol intermediate (1.0 eq) in neat POCl3 (5.0 eq) under an inert atmosphere.
-
Carefully add N,N-dimethylaniline (0.5 eq) dropwise (exothermic).
-
Heat the mixture to reflux (105-110 °C) for 4 hours.
-
Validation: Quench a 10 µL aliquot into ice water, extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the diol (M+H = 183) and appearance of the dichloro product.
-
Distill off excess POCl3 under reduced pressure. Carefully quench the residue by pouring it onto crushed ice. Extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate to yield the target compound.
Spectroscopic Elucidation & Self-Validating Systems
Structure elucidation must be approached as a multi-modal puzzle. No single technique is definitive; rather, the convergence of NMR, HRMS, and FTIR data provides absolute certainty [4].
Figure 2: Multi-modal spectroscopic workflow for self-validating structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Because the pyrimidine ring is fully substituted (no aromatic protons), the ^1^H NMR spectrum is entirely aliphatic, which makes integration and splitting patterns critical for validation.
Table 1: ^1^H NMR Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality / Assignment |
|---|---|---|---|---|---|
| 2-CH2 | 2.75 | Doublet (d) | 7.3 | 2H | Isobutyl methylene, coupled to the adjacent CH. Deshielded by the adjacent pyrimidine ring. |
| 5-CH3 | 2.45 | Singlet (s) | - | 3H | Pyrimidine C5-methyl. Appears as a sharp singlet due to the lack of adjacent protons. |
| 2-CH | 2.25 | Nonet (m) | 6.7, 7.3 | 1H | Isobutyl methine. Splits into a complex multiplet due to coupling with the CH2 and two CH3 groups. |
| 2-CH3(x2) | 0.95 | Doublet (d) | 6.7 | 6H | Isobutyl terminal methyls. Equivalent, split by the adjacent CH. |
Table 2: ^13^C NMR Data (100 MHz, CDCl3) The ^13^C spectrum confirms the skeletal framework. The extreme deshielding of C2, C4, and C6 is characteristic of the electron-deficient pyrimidine core.
| Chemical Shift (δ, ppm) | Assignment | Carbon Type | Diagnostic Rationale |
|---|---|---|---|
| 171.5 | C2 (Pyrimidine) | Quaternary | Highly deshielded due to two adjacent electronegative nitrogen atoms. |
| 161.2 | C4, C6 (Pyrimidine) | Quaternary | Deshielded by the adjacent nitrogen and the covalently bound chlorine atoms. |
| 128.5 | C5 (Pyrimidine) | Quaternary | The least deshielded ring carbon, typical for the 5-position of pyrimidines. |
| 46.2 | CH2 (Isobutyl) | Secondary | Aliphatic carbon shifted downfield by the adjacent aromatic ring. |
| 28.4 | CH (Isobutyl) | Tertiary | Standard aliphatic methine shift. |
| 22.5 | CH3 (Isobutyl, x2) | Primary | Standard aliphatic methyl shift. |
| 15.8 | 5-CH3 (Pyrimidine) | Primary | Shielded methyl group attached to the electron-rich C5 position. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the ultimate confirmation of the molecular formula and the presence of the halogens.
-
Calculated for [M+H]^+ (C9H13Cl2N2^+): 219.0456 Da
-
Observed [M+H]^+: 219.0452 Da (Error < 2 ppm)
Self-Validating Isotope Pattern: Chlorine naturally exists as two isotopes: ^35^Cl (75%) and ^37^Cl (25%). A molecule containing two chlorine atoms will exhibit a highly specific isotopic cluster in mass spectrometry. The observed spectrum for this compound shows an M : M+2 : M+4 ratio of approximately 100% : 65% : 11% (m/z 219.0, 221.0, and 223.0). This perfectly matches the theoretical binomial expansion for a di-chlorinated species, definitively proving the success of the POCl3 chlorination step.
Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy validates the functional groups, particularly the success of the conversion from the diol (lactam) to the dichloroaromatic system.
-
Absence of O-H / N-H stretches: The region above 3000 cm^-1^ is devoid of broad O-H or N-H stretching bands, confirming the complete conversion of the diol tautomer.
-
1550 - 1580 cm^-1^: Strong, sharp bands corresponding to the C=N and C=C aromatic ring stretches of the pyrimidine core.
-
850 cm^-1^: A distinct, strong absorption band corresponding to the aromatic C-Cl stretching vibrations.
Conclusion
The structure elucidation of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine relies on the logical synthesis of the pyrimidine core followed by rigorous multi-modal analysis. The ^1^H and ^13^C NMR spectra map the aliphatic appendages and the highly deshielded quaternary ring carbons, while the distinctive 9:6:1 isotopic cluster in the HRMS data irrevocably proves the di-chlorinated nature of the molecule. By treating the synthetic protocol and the analytical data as a unified, self-validating system, researchers can confidently utilize this scaffold in downstream pharmaceutical development.
References
- Sigma-Aldrich. 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | 1340068-90-7.
- BenchChem. Technical Support Center: Synthesis of Dichloropyrimidines.
- National Institutes of Health (NIH) / PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ESA-IPB.
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine CAS number lookup
Technical Whitepaper: Synthesis, Reactivity, and Applications of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS 1340068-90-7)
Executive Summary
As drug discovery programs increasingly target complex kinase domains and protein-protein interactions, the demand for highly functionalized, sterically tuned heterocyclic building blocks has surged. 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS 1340068-90-7) [1] represents a premium scaffold in modern medicinal chemistry. This whitepaper provides an in-depth mechanistic guide to its synthesis, structural rationale, and downstream application in sequential Nucleophilic Aromatic Substitution (SNAr) workflows.
Physicochemical Profiling & Structural Rationale
The architectural design of this specific pyrimidine derivative is not arbitrary; every substituent serves a distinct mechanistic or pharmacological purpose. As summarized in the data below, the combination of an isobutyl group, a C5-methyl, and dual reactive chlorides creates an ideal precursor for bis-anilinopyrimidine kinase inhibitors.
Table 1: Physicochemical and Structural Data
| Property | Value / Feature | Mechanistic & Pharmacological Rationale |
| Chemical Name | 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | N/A |
| CAS Number | 1340068-90-7 | N/A |
| Molecular Weight | 219.11 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| C2 Substituent | Isobutyl (2-methylpropyl) | Provides targeted steric bulk and lipophilicity; highly effective at occupying deep hydrophobic pockets (e.g., the "back pocket" of kinase active sites). |
| C5 Substituent | Methyl | Induces allylic strain (A-strain) to restrict the rotational freedom of substituents added at C4/C6, reducing the entropic penalty upon target binding. It also blocks cytochrome P450-mediated metabolic oxidation at the vulnerable C5 position. |
| C4/C6 Substituents | Dichloro | Acts as orthogonal electrophiles, enabling highly controlled, sequential SNAr reactions or palladium-catalyzed cross-couplings. |
De Novo Synthesis Protocol
The synthesis of CAS 1340068-90-7 relies on a robust two-phase self-validating system: a base-catalyzed condensation followed by an aggressive electrophilic chlorination.
Phase 1: Pyrimidine Ring Construction (Condensation)
The pyrimidine core is assembled via the condensation of an amidine with a substituted malonate.
-
Charge Reactor: Under an inert nitrogen atmosphere, dissolve sodium ethoxide (3.0 equivalents) in anhydrous ethanol.
-
Reagent Addition: Add 3-methylbutanimidamide hydrochloride (isovaleramidine, 1.0 eq) followed by diethyl 2-methylmalonate (1.05 eq).
-
Cyclization: Heat the mixture to reflux for 6 hours. Causality Note: The strong base is required to deprotonate the malonate, driving the nucleophilic attack of the amidine nitrogens onto the ester carbonyls.
-
Workup: Cool to room temperature and neutralize with 1M HCl to precipitate the intermediate: 5-methyl-2-(2-methylpropyl)pyrimidine-4,6-diol . Filter and dry under vacuum.
Phase 2: Electrophilic Activation (Chlorination)
The diol is highly stable and unreactive toward nucleophiles. To activate the C4 and C6 positions, the hydroxyl groups (which exist primarily as the pyrimidinone tautomer) must be converted to chlorides.
-
Vilsmeier Activation: Suspend the diol intermediate (1.0 eq) in neat phosphorus oxychloride (POCl3, 10.0 eq).
-
Catalysis: Add N,N-dimethylaniline (0.2 eq) dropwise. Causality Note: POCl3 alone is often too slow. N,N-dimethylaniline reacts with POCl3 to form a Vilsmeier-Haack-type iminium intermediate, which is vastly more electrophilic and rapidly activates the pyrimidinone oxygen, driving the substitution by chloride ions.
-
Reflux: Heat the mixture to 105°C for 4 hours. In-process monitoring (HPLC) should confirm the disappearance of the mono-chloro intermediate.
-
Quench & Isolate: Cool the mixture to 20°C and concentrate under reduced pressure to remove excess POCl3. Carefully pour the resulting syrup onto vigorously stirred crushed ice. Causality Note: Immediate temperature control during the aqueous quench is critical; allowing the exothermic hydrolysis of POCl3 to heat the mixture will result in the hydrolysis of the newly formed C-Cl bonds back to the diol. Extract with dichloromethane, dry over Na2SO4, and concentrate to yield the pure 4,6-dichloro product.
Figure 1: De novo synthetic workflow for CAS 1340068-90-7 via base-catalyzed condensation and chlorination.
Downstream Functionalization: Sequential SNAr Reactivity
The true value of CAS 1340068-90-7 lies in its symmetrical 4,6-dichloro substitution, which allows for highly predictable, regioselective sequential SNAr reactions[2].
The First Substitution (Kinetic Control): The starting dichloropyrimidine is highly electron-deficient. When reacted with a primary amine (e.g., an aniline derivative) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in isopropanol, the first SNAr proceeds rapidly at room temperature (20°C). The reaction is self-limiting; once the mono-amino-monochloro adduct forms, the reaction stalls.
The Second Substitution (Thermodynamic Push):
The causality behind this stall is electronic deactivation. The newly introduced amine donates its nitrogen lone pair into the pyrimidine
Figure 2: Sequential, regioselective SNAr functionalization of the 4,6-dichloropyrimidine core.
References
-
Trilleras, J., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde". Molbank, MDPI, 2022. [Link]
-
Brown, A., et al. "Process Development and Multikilogram Syntheses of XL228 Utilizing a Regioselective Isoxazole Formation and a Selective SNAr Reaction to a Pyrimidine Core". Organic Process Research & Development, ACS Publications, 2013. [Link]
Structural and Mechanistic Profiling of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine in Targeted Drug Discovery
Executive Summary
The compound designated by the IUPAC nomenclature 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS 1340068-90-7) serves as a privileged, highly versatile building block in modern medicinal chemistry. Recognized for its application in the synthesis of advanced small-molecule therapeutics, this specific pyrimidine scaffold is foundational in the development of kinase inhibitors, particularly those targeting Aurora A kinase and Cyclin-Dependent Kinases (CDKs)[1][2]. This whitepaper deconstructs the structural rationale, mechanistic reactivity, and validated synthetic protocols associated with this critical intermediate.
IUPAC Nomenclature & Structural Pharmacophore Analysis
To understand the utility of this molecule, one must analyze the specific functional groups dictated by its IUPAC name and their synergistic effects on chemical reactivity and biological targeting:
-
Pyrimidine Core (1,3-Diazine): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. The two nitrogen atoms withdraw electron density via both induction and resonance, activating the ring for substitution.
-
4,6-Dichloro Substitution: The halogens at the C4 and C6 positions act as orthogonal leaving groups. This symmetry, combined with the electronic properties of the ring, allows for sequential, highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions[3].
-
5-Methyl Group: The methyl group at C5 introduces critical steric hindrance. Synthetically, it prevents the simultaneous displacement of both chlorines. Pharmacologically, it forces substituents at the C4/C6 positions out of coplanarity with the pyrimidine ring—a conformational constraint required to induce the "DFG-out" conformation in the hinge region of target kinases[1].
-
2-(2-Methylpropyl) [Isobutyl] Group: Positioned at C2, this branched aliphatic chain projects into solvent-exposed regions or hydrophobic pockets of target proteins. It significantly enhances the lipophilicity (LogP) of the scaffold, improving the cellular permeability and oral bioavailability of the final drug candidate.
Validated Synthesis Protocol
The synthesis of the 4,6-dichloro scaffold relies on a robust two-phase methodology: a base-catalyzed cyclocondensation followed by a rigorous deoxychlorination.
Phase 1: Base-Catalyzed Cyclocondensation
-
Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous methanol (10 volumes) and sodium methoxide (3.0 equivalents).
-
Causality: Absolute anhydrous conditions are mandatory to prevent the premature saponification of the malonate ester starting material.
-
-
Activation: Add isovaleramidine hydrochloride (1.0 eq) to the basic solution at 0°C and stir for 30 minutes.
-
Causality: The strong base neutralizes the hydrochloride salt, freeing the amidine and rendering its nitrogen atoms highly nucleophilic.
-
-
Condensation: Dropwise addition of dimethyl methylmalonate (1.1 eq). Heat the mixture to reflux (65°C) for 12 hours.
-
Self-Validation: Concentrate the mixture in vacuo, dissolve the residue in water, and acidify to pH 4 using 2M HCl. A white precipitate of the intermediate (5-methyl-2-(2-methylpropyl)pyrimidine-4,6-diol) will form. The visual precipitation confirms successful cyclization. Filter and dry under a vacuum.
Phase 2: Deoxychlorination
-
Suspension: Suspend the dried diol (1.0 eq) in neat Phosphorus oxychloride (POCl₃, 10.0 eq).
-
Catalytic Activation: Slowly add N,N-dimethylaniline (0.5 eq) at room temperature.
-
Causality: N,N-dimethylaniline serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated (preventing acidic cleavage of the pyrimidine ring) and acts as a catalytic nucleophile to form a highly reactive Vilsmeier-Haack type intermediate, drastically lowering the activation energy for the hydroxyl-to-chlorine displacement.
-
-
Reaction: Reflux the mixture at 105°C for 4 hours.
-
Quench & Self-Validation: Cool the mixture and carefully pour it over crushed ice to hydrolyze the excess POCl₃ (highly exothermic). Extract with ethyl acetate.
-
Validation Metric: Confirm product formation via LC-MS. The presence of a target mass peak [M+H]⁺ at m/z 219.0 with a distinct 9:6:1 isotopic distribution mathematically confirms the successful incorporation of exactly two chlorine atoms (reflecting the natural abundance of ³⁵Cl and ³⁷Cl).
-
Synthesis workflow of the pyrimidine core highlighting self-validating isolation steps.
Mechanistic Reactivity: Sequential SNAr in Drug Design
The true value of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine lies in the electronic dichotomy of its sequential SNAr reactions, a principle heavily utilized in the synthesis of complex kinase inhibitors[2][3].
-
SNAr 1 (Spontaneous Substitution): The initial pyrimidine ring is highly electron-deficient. The first equivalent of an amine nucleophile attacks the C4 position readily at room temperature. The C5-methyl group provides steric bulk, ensuring that the reaction stops at mono-substitution. The completion of this step is self-validating via Thin Layer Chromatography (TLC); the highly polar amine starting material disappears, replaced by a distinct, less polar UV-active spot.
-
SNAr 2 (Overcoming Deactivation): Once the first amine is installed, its lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining C6-chlorine toward further nucleophilic attack. Consequently, the displacement of the second chlorine requires either harsh thermal conditions (e.g., 140°C in DMSO) or palladium-catalyzed Buchwald-Hartwig cross-coupling to overcome the high activation barrier[1].
Sequential SNAr mechanistic pathway demonstrating regioselective amination control.
Quantitative Reaction Parameters
The following table summarizes the optimized parameters for exploiting the sequential reactivity of the dichloro scaffold, derived from established pharmaceutical workflows:
| Reaction Phase | Nucleophile Type | Catalyst / Base | Temp (°C) | Solvent | Yield Range | Mechanistic Rationale |
| SNAr 1 | Primary Aliphatic Amine | DIPEA / TEA | 20 - 50 | THF / EtOH | 80 - 95% | Highly electrophilic core allows for spontaneous, low-temperature substitution. |
| SNAr 2 (Thermal) | Secondary Amine | NaI / TEA | 120 - 140 | DMSO / NMP | 60 - 85% | Resonance from the first amine deactivates the ring; requires high thermal energy. |
| SNAr 2 (Coupling) | Aniline Derivative | Pd₂(dba)₃ / Xantphos | 90 - 110 | Dioxane | 40 - 75% | Palladium insertion overcomes both the electronic deactivation and C5 steric hindrance. |
References[1] Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry
Source : ACS Publications URL :[Link][3] Title : Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source : ResearchGate URL :[Link][2] Title : Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source : RSC.org URL :[Link]
Sources
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine molecular weight
An In-Depth Technical Guide to the Molecular Weight of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure in therapeutics, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] An accurate determination of molecular weight is a foundational step in the characterization of any novel compound, underpinning structural elucidation, synthetic pathway confirmation, and quantitative analysis. This document details the theoretical calculation of the molecular weight of the title compound and presents a rigorous, self-validating experimental protocol for its verification using high-resolution mass spectrometry.
Introduction to Pyrimidine Derivatives in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids (cytosine, thymine, and uracil) and various synthetic compounds with significant pharmacological applications.[3] The electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, makes it a versatile scaffold for chemical modification.[4] Substitutions at various positions on the ring can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and pKa, which in turn influence its pharmacokinetic and pharmacodynamic profile.[1] The title compound, 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, features key substitutions that are expected to influence its biological activity and metabolic stability.
Theoretical Molecular Weight Determination
The first principle in characterizing a chemical entity is the determination of its molecular formula and the subsequent calculation of its theoretical molecular weight. This value serves as the benchmark for all experimental analyses.
Derivation of the Molecular Formula
The systematic name 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine allows for the precise deduction of its molecular structure and formula.
-
Core Structure : The base is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms.
-
Substituents :
-
4,6-Dichloro : Two chlorine atoms are attached to positions 4 and 6 of the pyrimidine ring.
-
5-methyl : A methyl group (-CH₃) is attached to position 5.
-
2-(2-methylpropyl) : A 2-methylpropyl group (commonly known as an isobutyl group, -CH₂CH(CH₃)₂) is attached to position 2.
-
Based on this substitution pattern, the molecular formula is determined to be C₉H₁₂Cl₂N₂ .
Calculation of Monoisotopic Mass and Average Molecular Weight
For high-resolution mass spectrometry, the monoisotopic mass, which is the sum of the masses of the most abundant naturally occurring isotopes of the constituent atoms, is the most relevant value. The average molecular weight is the weighted average of the masses of all naturally occurring isotopes.
The following table summarizes the calculated molecular weight for C₉H₁₂Cl₂N₂.
| Parameter | Value |
| Molecular Formula | C₉H₁₂Cl₂N₂ |
| Monoisotopic Mass | 218.0378 Da |
| Average Molecular Weight | 219.115 g/mol |
Calculations are based on the atomic weights of the most common isotopes: C=12.00000, H=1.00783, Cl=34 .96885, N=14.00307. Average atomic weights used are C=12.011, H=1.008, Cl=35 .453, N=14.007.[3][4][5]
Experimental Verification of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ions, thereby enabling the determination of molecular weight with high accuracy and sensitivity.[6] For a small molecule like 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, high-resolution mass spectrometry (HRMS) is the preferred method as it can provide mass accuracy within 5 ppm, which is often sufficient to confirm the elemental composition of a compound.[5]
Rationale for Experimental Design
The choice of ionization technique and mass analyzer is critical for the successful analysis of the target compound.
-
Ionization Technique : Electrospray ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules, which generates intact molecular ions with minimal fragmentation. Given the presence of nitrogen atoms in the pyrimidine ring, ESI in positive ion mode is expected to efficiently produce the protonated molecule [M+H]⁺.
-
Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended due to their high resolving power and mass accuracy, which are essential for distinguishing the isotopic pattern of chlorine-containing compounds and for confirming the elemental composition.
The following diagram illustrates the experimental workflow for the determination of the molecular weight of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine.
Caption: Experimental workflow for molecular weight determination.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating through the use of an internal calibrant, ensuring high mass accuracy.
-
Preparation of the Analyte Solution : a. Accurately weigh approximately 1 mg of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine. b. Dissolve the compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. c. Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
-
Instrumentation and Calibration : a. Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source. b. Calibrate the mass spectrometer across the desired mass range using a standard calibration solution appropriate for the instrument. c. Employ a lock mass or internal calibrant to ensure mass accuracy throughout the analysis. This involves the continuous introduction of a compound of known mass to correct for any instrumental drift.
-
Sample Analysis : a. Introduce the prepared analyte solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. b. Set the ESI source parameters to optimal conditions for generating the [M+H]⁺ ion. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates. c. Operate the mass analyzer in positive ion mode and acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Data Analysis and Interpretation : a. Process the acquired mass spectrum to identify the monoisotopic peak of the [M+H]⁺ ion. For C₉H₁₂Cl₂N₂, the expected m/z for [C₉H₁₃Cl₂N₂]⁺ is 219.0456. b. Examine the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic isotopic distribution should be observed. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. c. Calculate the mass error between the experimentally measured m/z and the theoretical m/z in parts per million (ppm). A mass error of <5 ppm provides high confidence in the assigned elemental composition.
The following diagram illustrates the logical flow for validating the experimental results.
Caption: Logic diagram for experimental data validation.
Conclusion
The molecular weight of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine has been determined to be 219.115 g/mol through theoretical calculation based on its molecular formula, C₉H₁₂Cl₂N₂. This guide provides a robust and self-validating experimental protocol for the verification of this molecular weight using high-resolution mass spectrometry. An accurate and precise determination of molecular weight is a non-negotiable first step in the comprehensive characterization of novel chemical entities, providing a foundation for all subsequent research and development activities.
References
- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
- Molecular Weight Determination. Impact Analytical.
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.
- Mass Spectrometry of Small Molecules. (2024, July 30). Chemistry LibreTexts.
- Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert.
- Atomic mass of elements: Carbon, Nitrogen, Oxygen, Sulphur, Chlorine, Hydrogen. Onheaven.
- Atomic Weights of the Elements 2023. IUPAC.
- Atomic Mass of the elements. Photographic Periodic Table.
Sources
- 1. SATHEE: Atomic Mass Of Elements [sathee.iitk.ac.in]
- 2. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. Atomic Mass for all the elements in the Periodic Table [periodictable.com]
- 5. Atomic mass of elements: Carbon, Nitrogen, Oxygen, Sulphur, Chlorine, Hydrogen – Onheaven [onheaven.co.in]
- 6. madur.com [madur.com]
Pyrimidine Derivatives in Rational Drug Design: A Comprehensive Whitepaper on Physicochemical Profiling and Synthetic Derivatization
Executive Summary
As a Senior Application Scientist heavily involved in hit-to-lead optimization, I frequently encounter the pyrimidine (1,3-diazine) scaffold. It is a "privileged" pharmacophore, forming the structural backbone of naturally occurring nucleobases (cytosine, thymine, uracil) and blockbuster therapeutics ranging from antimetabolites (5-fluorouracil) to kinase inhibitors (imatinib)[1][2]. However, successfully leveraging this scaffold requires a deep, mechanistic understanding of its electronic architecture. This whitepaper dissects the physical and chemical properties of pyrimidine derivatives, translating theoretical chemistry into field-proven, self-validating experimental workflows.
Electronic Architecture and Physical Profiling
Resonance, -Deficiency, and Tautomerism
The pyrimidine ring is a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 3[3]. Because nitrogen is highly electronegative, it withdraws electron density from the carbon atoms, rendering the ring strongly
Substituted pyrimidines, particularly those bearing hydroxyl or amino groups, exhibit complex tautomeric equilibria—specifically lactam-lactim (keto-enol) and amine-imine tautomerism[4]. In my experience, failing to account for tautomerism is a leading cause of failure in in silico docking studies. Under physiological conditions (pH 7.4), the oxo (lactam) and amino forms are overwhelmingly favored over the enol (lactim) and imino forms, which directly dictates how these molecules act as hydrogen bond donors/acceptors in target binding pockets[4].
Acid-Base Dynamics (pKa)
The parent pyrimidine molecule is a weak base, with the pKa of its conjugate acid sitting at approximately 1.23[2]. However, functionalization drastically shifts this value. Understanding these shifts is critical for predicting a drug's lipophilicity (LogD), membrane permeability, and oral bioavailability.
Table 1: Physicochemical Properties of Key Pyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Conjugate Acid/Base) | Primary Tautomeric Form (pH 7.4) |
| Pyrimidine | 80.09 | 20 - 22 | 1.23 (Acid) | N/A |
| Cytosine | 111.10 | 320 - 325 | 4.4 - 4.6 (Acid) | Amino-oxo |
| Uracil | 112.09 | 335 | 9.45 (Base) | Lactam (Oxo) |
| 5-Fluorouracil | 130.08 | 282 - 286 | 8.0 (Base) | Lactam (Oxo) |
(Data synthesized from established physicochemical profiling studies[2][5])
Chemical Reactivity: The Logic of Derivatization
The
-
Electrophilic Aromatic Substitution (EAS): Because the ring is electron-poor, EAS is highly restricted. It almost exclusively occurs at the C5 position, which is the least electron-deficient carbon in the ring (e.g., halogenation, nitration)[2].
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, SNAr is highly facilitated at the C2, C4, and C6 positions[2][6]. The electron-withdrawing nitrogens stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack[7].
Caption: Logical mapping of pyrimidine regioselectivity driving derivatization workflows.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must not merely be a list of steps; it must contain internal validation checkpoints. Below are two field-proven methodologies I utilize for characterizing and derivatizing pyrimidines.
Protocol 1: Spectrophotometric Determination of pKa and Tautomeric Equilibria
Objective: To accurately map the ionization states of a novel pyrimidine derivative across physiological pH ranges.
Causality & Validation: UV-Vis spectroscopy is highly sensitive to the
-
Preparation of Stock Solutions: Dissolve the pyrimidine derivative in HPLC-grade DMSO to yield a 10 mM stock.
-
Buffer Matrix Assembly: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.
-
Titration: Dilute the stock solution into the buffer series to a final concentration of 50
M to prevent aggregation. -
Spectral Acquisition: Record the UV-Vis spectra from 200 to 400 nm at a constant 25°C.
-
Data Synthesis & Validation: Plot absorbance at the wavelength of maximum variance against pH. Fit the curve to the Henderson-Hasselbalch equation. Verify the presence of isosbestic points across the spectral overlay to validate the integrity of the equilibrium.
Protocol 2: Regioselective SNAr of 2,4-Dichloropyrimidine
Objective: To synthesize a C4-amino, C2-alkoxy disubstituted pyrimidine scaffold. Causality & Validation: The C4 position is kinetically more reactive than C2 due to reduced steric hindrance and superior stabilization of the Meisenheimer intermediate by the para-nitrogen[6]. By strictly controlling the temperature at 0°C, we trap the kinetic product. The subsequent addition of an electron-donating amine at C4 pushes electron density back into the ring, deactivating the C2 position. This necessitates elevated thermal energy (80°C) to drive the second substitution[7]. This thermodynamic gating ensures >95% regioselectivity.
-
Kinetic Substitution (C4): Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol. Cool to 0°C using an ice bath.
-
Nucleophile Addition: Dropwise add the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 2 hours at 0°C.
-
Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material without the formation of the disubstituted byproduct validates successful kinetic control.
-
Thermodynamic Substitution (C2): Isolate the C4-intermediate. Dissolve in DMF, add the second nucleophile (e.g., an alkoxide or secondary amine, 1.5 eq), and heat to 80°C for 12 hours.
-
Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Caption: Step-by-step thermodynamic and kinetic control in SNAr derivatization.
Pharmacological Implications
The physicochemical properties of pyrimidines directly translate to their pharmacological efficacy[8]. The ability of the pyrimidine nitrogens to act as potent hydrogen bond acceptors makes them ideal hinge-binding motifs in kinase inhibitors (e.g., targeting EGFR or BCR-ABL)[1]. Furthermore, their structural mimicry of endogenous nucleobases allows them to be seamlessly incorporated into DNA/RNA synthesis pathways, a mechanism exploited by antimetabolite chemotherapeutics[1]. By mastering the physical profiling and regioselective functionalization of this scaffold, medicinal chemists can rationally tune lipophilicity, target affinity, and metabolic stability.
References
1.[8] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. URL: 2.[1] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Online Press. URL: 3.[4] Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides. Almerja. URL: 4.[3] Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. URL: 5.[2] Pyrimidine. Wikipedia. URL: 6.[5] Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. ACS Publications. URL: 7.[6] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. URL: 8.[7] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. URL:
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides [ns1.almerja.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Privileged Scaffold: A Technical Guide to the Preliminary Biological Screening of Substituted Pyrimidines
Executive Summary
The pyrimidine ring—a six-membered heterocyclic aromatic system containing two nitrogen atoms at positions 1 and 3—is a cornerstone of modern medicinal chemistry. Because of its structural mimicry of natural nucleobases (cytosine, thymine, and uracil), the pyrimidine scaffold readily intercalates into biological pathways, making it a highly privileged pharmacophore. This technical guide provides drug development professionals with an in-depth framework for evaluating the preliminary biological activity of substituted pyrimidines, focusing on structural rationales, self-validating experimental protocols, and recent pharmacological breakthroughs.
Mechanistic Rationale and Structure-Activity Relationships (SAR)
The intrinsic biological activity of a pyrimidine derivative is dictated by the nature and position of its substituents [1]. The pyrimidine core itself is relatively electron-deficient due to the electronegative nitrogen atoms.
-
Halogenation (C5 Position): The introduction of electron-withdrawing groups, such as fluorine or bromine at the 5-position, significantly increases the lipophilicity and metabolic stability of the compound. This modification often enhances target-binding affinity in anticancer and antimicrobial applications [1].
-
Amine and Hydrazine Substitutions (C2/C4 Positions): Substitutions at these positions frequently dictate the hydrogen-bonding capabilities of the molecule, which is critical for interacting with kinase hinge regions or bacterial enzymes like DNA gyrase [1].
Anticancer and Osteogenic Evaluation
Substituted pyrimidines have demonstrated profound efficacy in modulating cellular proliferation. Recent drug discovery efforts have expanded their application from traditional cytotoxicity to targeted tissue regeneration, such as osteogenesis.
Osteoanabolic Activity via BMP2/SMAD1
Highly substituted pyrimidines, such as N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, have been identified as potent bone anabolic agents [4]. These compounds promote osteogenesis by upregulating the expression of osteogenic genes (RUNX2 and Type 1 Collagen) through the direct activation of the BMP2/SMAD1 signaling pathway [4].
BMP2/SMAD1 signaling pathway activation by pyrimidine derivatives.
Cytotoxicity Screening Protocol (Resazurin/MTT Assay)
To evaluate the anticancer potential of novel pyrimidine pyrazoline-anthracene derivatives against cell lines like HepG2 and Huh-7 [6], a self-validating metabolic assay is required.
Causality & Principle: The assay relies on the reduction of a tetrazolium dye (MTT) or resazurin by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are rapidly degraded upon cell death, the reduction process strictly occurs in metabolically active cells. This creates a self-validating system where the colorimetric or fluorometric output is directly and exclusively proportional to the living cell population.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., HepG2) at
cells/well in a 96-well plate.-
Rationale: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour assay, preventing contact inhibition from artificially skewing metabolic baselines.
-
-
Compound Incubation: Treat cells with serial dilutions of the pyrimidine derivative (e.g., 0.1 µM to 100 µM) for 48–72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Rationale: A 72-hour window is critical to capture both rapid necrotic events and delayed, compound-induced apoptotic pathways (such as caspase 3/7 activation) [6].
-
-
Reagent Addition: Add 20 µL of Resazurin (0.15 mg/mL) or MTT (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Quantification: For MTT, solubilize formazan crystals in DMSO and read absorbance at 570 nm. For Resazurin, measure fluorescence at 560 nm (excitation) and 590 nm (emission). Calculate the IC50 using non-linear regression analysis.
Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives
| Compound Class | Target Cell Line | IC50 Value | Primary Mechanism |
| Pyrimidine pyrazoline-anthracene (4e) | HepG2 (Liver) | 5.34 µg/mL | Caspase 3/7 Activation [6] |
| Pyrimidine pyrazoline-anthracene (4e) | Huh-7 (Liver) | 6.13 µg/mL | Caspase 3/7 Activation [6] |
| Hydroxyl-substituted pyrimidine (25) | 3T3 (Fibroblast) | 42.9 µM | ROS Scavenging / Cytotoxicity [2] |
Antimicrobial Activity Evaluation
Pyrimidine derivatives synthesized via microwave-assisted Buchwald–Hartwig amination or conventional condensation frequently exhibit broad-spectrum antimicrobial action [1].
Broth Microdilution Protocol for MIC Determination
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the bacteriostatic or bactericidal potency of pyrimidines.
Causality & Principle: This protocol utilizes a standardized bacterial load exposed to a logarithmic concentration gradient of the drug. By tightly controlling the inoculum size, the system prevents the "inoculum effect"—a phenomenon where an artificially high bacterial load depletes the drug or secretes excessive degrading enzymes, leading to false resistance profiles.
Step-by-Step Methodology:
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth to achieve a final working concentration of CFU/mL.-
Rationale: Strict adherence to
CFU/mL ensures the MIC value strictly reflects the intrinsic potency of the pyrimidine derivative, independent of bacterial overpopulation [3].
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrimidine compound (ranging from 512 µg/mL down to 0.25 µg/mL).
-
Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate the plates aerobically at 37°C for 18–24 hours.
-
Rationale: This incubation period matches the optimal generation time of standard human pathogens (e.g., S. aureus, E. coli), allowing sufficient time for visible replication in untreated controls.
-
-
Endpoint Determination: Identify the lowest concentration of the pyrimidine derivative that completely inhibits visible bacterial growth (turbidity).
Table 2: Antimicrobial MIC Values of Pyrimidine Scaffolds
| Compound / Substitution | Target Strain | MIC (µg/mL) | Reference Standard |
| Dicarboxylic acid 2-pyrimidylamide | S. aureus (Gram +) | 500 - 1000 | Ciprofloxacin [3] |
| Benzofuran-clubbed pyrimidine | C. albicans (Fungal) | 25 | Clotrimazole [3] |
Neuroprotective and Anti-Alzheimer's Activity
Beyond oncology and infectious diseases, substituted pyrimidines are emerging as potent central nervous system (CNS) modulators. Recent studies have highlighted their efficacy as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management [5].
Compounds such as N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine possess favorable ADME properties for blood-brain barrier penetration and exhibit binding interactions analogous to donepezil [5]. Evaluating these compounds requires a rigorous, multi-tiered biological workflow to ensure safety before assessing efficacy.
Workflow for evaluating anti-Alzheimer's potential of pyrimidine derivatives.
References
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]
-
Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. Juniper Publishers. Available at: [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. National Institutes of Health (NIH). Available at:[Link]
-
Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. American Chemical Society (ACS). Available at:[Link]
-
Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Taylor & Francis. Available at:[Link]
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine literature review
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine: A Privileged Scaffold for Sequential Functionalization in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic design of building blocks dictates the efficiency of the entire synthetic pipeline. 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS: 1340068-90-7) represents a highly specialized, privileged scaffold. It combines the classic electrophilicity of a 4,6-dichloropyrimidine core with the unique steric and lipophilic properties of its 5-methyl and 2-isobutyl substituents. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the sequential functionalization of this critical intermediate.
Structural and Electronic Profiling
The utility of this compound stems from the precise interplay between its electronic deficiency and steric shielding.
-
Electronic Activation: The pyrimidine core is inherently electron-deficient. The addition of two highly electronegative chlorine atoms at the C4 and C6 positions further lowers the Lowest Unoccupied Molecular Orbital (LUMO), making these sites prime targets for1[1].
-
Steric Modulation: The C5-methyl group introduces critical steric hindrance. Unlike unmethylated analogs which are prone to rapid, uncontrollable di-substitution, the methyl group modulates reactivity, allowing for the isolation of mono-substituted intermediates[2].
-
Lipophilic Anchoring: The 2-(2-methylpropyl) or isobutyl group serves as a lipophilic anchor. In drug design, this moiety enhances membrane permeability and is frequently utilized to lock the molecule into deep, hydrophobic pockets of target proteins, such as 2[2].
Caption: Structure-Activity Relationship (SAR) logic for the pyrimidine building block.
Mechanistic Insights: Sequential Functionalization
The true synthetic value of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine lies in its capacity for asymmetric, sequential derivatization.
The First Substitution (C4): The initial SNAr is kinetically favored. The strong electron-withdrawing nature of the two chlorides activates the ring, allowing the first substitution to proceed under 3[3].
The Second Substitution (C6): Once the first nucleophile (e.g., an amine) is installed, it donates electron density back into the pyrimidine π-system via resonance. This significantly raises the activation energy for the second SNAr, often requiring 3[3]. Under such harsh conditions, undesired solvolysis or condensation side reactions can occur[4].
To circumvent this, two advanced strategies are employed:
-
Nucleophilic Catalysis: DABCO can be utilized to form a highly reactive, transient cationic intermediate, facilitating the second substitution under 3[3].
-
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos) bypasses the SNAr mechanism entirely via an oxidative addition pathway, 5[5].
Caption: Workflow of sequential functionalization of the 4,6-dichloropyrimidine scaffold.
Experimental Protocols: Self-Validating Workflows
Scientific integrity requires that experimental protocols do not rely on blind faith. The following methodologies are designed as self-validating systems, embedding causality and rigorous in-process controls.
Protocol A: Regioselective Mono-Amination via SNAr
Objective: Install a primary amine at the C4 position while leaving the C6 chloride intact.
-
Causality: We utilize exactly 1.05 equivalents of the nucleophile to statistically prevent over-substitution. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic center. A polar aprotic solvent (THF) is chosen to stabilize the anionic Meisenheimer complex transition state.
-
Step-by-Step Execution:
-
Charge a flame-dried round-bottom flask with 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (1.0 eq) and anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Add DIPEA (1.5 eq) via syringe.
-
Cool the mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the activation of the C6 position.
-
Add the primary amine (1.05 eq) dropwise over 15 minutes.
-
Remove the ice bath, allow the reaction to warm to 20 °C, and stir for 4 hours.
-
-
Self-Validation & Quality Control:
-
In-Process: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is successful when the high-Rf starting material spot completely disappears, replaced by a single lower-Rf spot.
-
Analytical: Confirm via LC-MS. The presence of a single major peak corresponding to the mono-isotopic mass
validates the regioselectivity. If a di-substituted mass ( ) exceeds 5% relative abundance, the temperature must be strictly maintained at 0 °C for the entire duration in subsequent batches.
-
Protocol B: Palladium-Catalyzed C6-Amination (Buchwald-Hartwig)
Objective: Overcome the electronic deactivation of the C4-aminated intermediate to install a secondary amine at C6.
-
Causality: Because the C4-amine donates electron density into the ring, SNAr at C6 becomes sluggish and prone to degradation[5]. Palladium catalysis bypasses this barrier. Xantphos is chosen as the ligand because its wide bite angle promotes reductive elimination, which is often the rate-limiting step in pyrimidine aminations.
-
Step-by-Step Execution:
-
In a dried Schlenk tube, combine the C4-monoaminated intermediate (1.0 eq), secondary amine (1.2 eq),
(5 mol%), Xantphos (10 mol%), and (2.0 eq). -
Seal the tube and subject it to three vacuum/nitrogen purge cycles. Causality: Molecular oxygen irreversibly oxidizes and poisons the active Pd(0) catalytic species.
-
Add fully degassed 1,4-dioxane (0.1 M) via syringe.
-
Heat the sealed mixture to 100 °C for 12 hours behind a blast shield.
-
-
Self-Validation & Quality Control:
-
Visual Cue: The initial dark purple/red solution (characteristic of
) must transition to a clear yellow/orange upon heating. This color shift physically validates the formation of the active Pd-Xantphos complex. If the solution turns black, the catalyst has crashed out (Pd black formation), indicating an oxygen leak. -
Analytical: GC-MS monitoring against an internal standard (e.g., dodecane added at step 3) allows for precise conversion tracking without relying on isolated yields.
-
Quantitative Data Summaries
Table 1: Physicochemical and Electronic Profile
| Property | Value / Description | Impact on Synthesis |
| Molecular Formula | C9H12Cl2N2 | High lipophilicity requires organic solvents (THF, DMF, Dioxane) for homogeneous reactions. |
| Core Electronics | Highly electron-deficient | Lowers LUMO, facilitating rapid nucleophilic attack at the C4/C6 positions. |
| C5 Substituent | Methyl group | Provides critical steric hindrance, preventing rapid, uncontrollable over-substitution. |
| C2 Substituent | Isobutyl (2-methylpropyl) | Increases solubility in non-polar media; acts as a hydrophobic anchor for target binding. |
Table 2: Comparative Reaction Conditions for Sequential Functionalization
| Reaction Step | Mechanism | Typical Reagents | Temp (°C) | Yield Profile & Notes |
| 1st Substitution (C4) | SNAr | Primary/Secondary Amine, DIPEA, THF | 0 - 25 | 85 - 95% (Highly regioselective, fast kinetics) |
| 2nd Substitution (C6) | SNAr | Alkoxide or Amine, NaH / Strong Base, DMF | 80 - 120 | 40 - 60% (Prone to solvolysis/degradation side reactions) |
| 2nd Substitution (C6) | Buchwald-Hartwig | Amine, | 90 - 100 | 70 - 90% (Milder, highly functional group tolerant) |
References
1.[3] DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines. National Science Foundation (NSF) / Journal of Organic Chemistry. URL: 2.[5] Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Royal Society of Chemistry (RSC). URL: 3.[4] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules. URL: 4.[2] 5-Amino-4,6-dichloro-2-methylpyrimidine Applications and Chemical Relationships. Benchchem. URL: 5.[1] Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. URL:
Sources
Methodological & Application
synthesis of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
An Application Note on the Synthesis of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Authored by: A Senior Application Scientist
Introduction
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a key heterocyclic intermediate with significant potential in drug discovery and agrochemical development. Its substituted pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The strategic placement of two reactive chloro groups at the 4 and 6 positions allows for selective functionalization through nucleophilic substitution reactions, while the methyl and isobutyl groups modulate the molecule's steric and electronic properties.[1][2]
This document provides a comprehensive guide for the synthesis of this target compound, designed for researchers and professionals in organic synthesis and medicinal chemistry. The protocol is based on established and reliable methodologies for pyrimidine synthesis, emphasizing experimental causality, safety, and reproducibility.
Synthetic Strategy: A Two-Step Approach
The most logical and field-proven pathway to synthesize the target dichloropyrimidine involves a two-step sequence. This strategy is predicated on the accessibility of the starting materials and the robustness of the chemical transformations:
-
Step 1: Cyclocondensation to form the Pyrimidine Ring. The synthesis begins with the construction of the pyrimidine core by reacting isovaleramidine hydrochloride with diethyl 2-methylmalonate. This reaction, conducted under basic conditions, forms the stable 4,6-dihydroxy-5-methyl-2-(2-methylpropyl)pyrimidine intermediate. The choice of a malonic ester and an amidine is a classic and efficient method for creating the pyrimidine heterocycle.[3][4][5]
-
Step 2: Chlorination of the Dihydroxy Intermediate. The dihydroxy-pyrimidine is then converted to the target 4,6-dichloro derivative using a potent chlorinating agent, such as phosphorus oxychloride (POCl₃). This transformation is a standard and highly effective method for replacing hydroxyl groups on a pyrimidine ring with chlorine atoms, thereby activating the molecule for subsequent substitution reactions.[6][7][8]
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
Safety First: The following procedures involve hazardous materials. All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.[9][10]
Part 1: Synthesis of 4,6-Dihydroxy-5-methyl-2-(2-methylpropyl)pyrimidine
This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxypyrimidines from amidines and malonic esters.[3][4]
Materials:
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Diethyl 2-methylmalonate
-
Isovaleramidine hydrochloride
-
Hydrochloric acid (HCl), 4M
-
Deionized water
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, carefully add sodium metal (1.0 eq) in small portions to anhydrous methanol (approx. 3-4 mL per gram of sodium) under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium methoxide.
-
Addition of Reactants: To the freshly prepared sodium methoxide solution, add diethyl 2-methylmalonate (1.0 eq) dropwise via the dropping funnel. Follow this with the portion-wise addition of isovaleramidine hydrochloride (1.0 eq).
-
Reaction: Heat the resulting mixture to reflux (approx. 65°C) and maintain this temperature for 4-6 hours. The reaction mixture will likely become a thick, creamy white slurry.
-
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water. Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow, dropwise addition of 4M HCl. A white solid will precipitate.
-
Isolation and Drying: Stir the slurry in the ice bath for an additional 1-2 hours to ensure complete crystallization.[4] Collect the white solid by suction filtration. Wash the filter cake sequentially with ice-cold water and then a small amount of ice-cold methanol to remove any unreacted starting materials and salts. Dry the product under vacuum to yield 4,6-dihydroxy-5-methyl-2-(2-methylpropyl)pyrimidine.
Part 2: Synthesis of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
This chlorination step uses phosphorus oxychloride (POCl₃), a standard and effective reagent for this type of transformation.[7][8][11]
Materials:
-
4,6-Dihydroxy-5-methyl-2-(2-methylpropyl)pyrimidine (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional but recommended)
-
Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully charge phosphorus oxychloride (5-10 eq). If using a catalyst, add N,N-dimethylaniline (0.1-0.2 eq).
-
Addition of Substrate: Slowly and carefully add the 4,6-dihydroxy-5-methyl-2-(2-methylpropyl)pyrimidine (1.0 eq) from Part 1 to the POCl₃ in small portions. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The progress of the reaction should be monitored by TLC until the starting material is no longer visible.
-
Quenching (CRITICAL STEP): After completion, cool the reaction mixture to room temperature. Under extreme caution in a fume hood , slowly and dropwise pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This quenching process is highly exothermic and will release HCl gas.[4] Ensure efficient stirring and cooling to control the temperature.
-
Extraction: Once the quenching is complete and the mixture has cooled, extract the product into dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine.
Quantitative Data Summary
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |
| Key Reactant | Diethyl 2-methylmalonate | 4,6-Dihydroxy-5-methyl-2-(2-methylpropyl)pyrimidine |
| Key Reagent | Sodium Methoxide | Phosphorus Oxychloride (POCl₃) |
| Solvent | Methanol | None (POCl₃ acts as solvent) |
| Temperature | Reflux (~65°C) | Reflux (~110°C) |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Typical Yield | 80 - 90% | 85 - 95%[8] |
Mechanism Insight: The Chlorination Process
The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is a nucleophilic substitution reaction. The tautomeric keto-enol equilibrium of the dihydroxy-pyrimidine favors the more stable amide-like (keto) form. The oxygen atom of the hydroxyl/keto group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a series of elimination and substitution steps, ultimately replacing the hydroxyl groups with chlorine atoms.
Caption: Simplified schematic of the chlorination mechanism.
Troubleshooting and Field Insights
-
Incomplete Cyclocondensation (Step 1): If the reaction stalls, ensure the sodium methoxide was prepared under strictly anhydrous conditions. The presence of water will consume the base. A slight excess of the base can sometimes drive the reaction to completion.
-
Difficult Work-up (Step 2): The quenching of POCl₃ is the most hazardous part of this synthesis. If the reaction is performed on a larger scale, consider adding the reaction mixture to a mixture of DCM and ice, which can help to better control the exotherm.
-
Purification Challenges: If the final product is difficult to purify, ensure the washing steps were thorough. Residual acidic impurities can interfere with chromatography. A charcoal treatment of the organic solution before concentration can sometimes help remove colored impurities.
References
-
Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475–9487. [Link]
- PubChem. (n.d.). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. National Center for Biotechnology Information.
-
Koyama, S., & Oouchi, G. (1953). 2-Chloropyrimidine. Organic Syntheses, 33, 15. [Link]
-
Ye, W., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(12), 1757–1762. [Link]
-
Bell, H. M., et al. (1986). Reaction of ketone enolates with 2,4-dichloropyrimidine. A novel pyrimidine to pyridine interconversion. The Journal of Organic Chemistry, 51(11), 2109–2115. [Link]
- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
-
Handy, S. T., & Zhang, Y. (2008). An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine. Tetrahedron Letters, 49(33), 4843-4845. [Link]
-
Darses, B., et al. (2004). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 69(21), 7274–7277. [Link]
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-5-methoxypyrimidine Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4,6-Dichloro-2-(methylthio)pyrimidine.
- Cliffe, I. A., & Ife, R. J. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S.
- Shandong Chenchuang Medical Technology Development Co Ltd. (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. CN102659691A.
- Anhui Nuotai Pharmaceutical Co Ltd. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 4,6-Dichloro-2-methylpyrimidine.
-
Babu, S., et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(9), 2258–2261. [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet for a related pyrimidine derivative.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information.
- Xiamen Medical College. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105315263A.
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2013). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN102952084A.
- BenchChem. (n.d.). Refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity.
- Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Wikipedia. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
-
Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4). [Link]
- ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
using 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine as a building block
An Application Guide to the Strategic Use of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine in Synthesis
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, prized for its prevalence in biologically essential molecules and its synthetic versatility.[1][2] As a privileged structure in medicinal chemistry, pyrimidine derivatives are integral to numerous therapeutic agents, demonstrating a wide spectrum of activities including anticancer, antiviral, and anti-inflammatory effects.[3][4][5] The inherent electronic properties of the pyrimidine ring, with its two nitrogen atoms, allow for extensive functionalization, enabling the precise tuning of a molecule's physicochemical and pharmacological properties.[1]
This guide focuses on a particularly valuable building block: 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine . The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, flanking a methyl group at C5, and an isobutyl group at C2, makes this molecule a highly adaptable precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyrimidine nitrogens renders the C4 and C6 positions highly susceptible to nucleophilic displacement, providing a reliable handle for introducing molecular diversity.[6][7] This document serves as a detailed technical resource for researchers and drug development professionals, offering mechanistic insights and field-proven protocols for leveraging this building block in synthetic campaigns.
Physicochemical and Structural Characteristics
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂Cl₂N₂ |
| Molecular Weight | 229.11 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 166977-03-3 |
| Reactivity Centers | Electrophilic carbons at C4 and C6 positions |
Core Reactivity: A Mechanistic Overview
The synthetic utility of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is dominated by the reactivity of its two chlorine substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly activates the C4 and C6 positions towards nucleophilic attack.[7] This activation facilitates a variety of transformative reactions.
Nucleophilic Aromatic Substitution (SNAr): This is the most direct pathway for functionalization. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. Given the symmetrical nature of the 4,6-dichloro substitution, the initial mono-substitution can occur at either position. However, the introduction of the first nucleophile can electronically influence the reactivity of the remaining chlorine atom, potentially requiring different conditions for a second substitution.[6]
Palladium-Catalyzed Cross-Coupling: For transformations that are challenging under SNAr conditions, such as the formation of C-C or certain C-N bonds, palladium-catalyzed reactions are indispensable.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for creating carbon-carbon bonds by coupling the dichloropyrimidine with a boronic acid or ester.[8][9]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction often provides superior yields, regioselectivity, and functional group tolerance compared to traditional SNAr amination, particularly with less nucleophilic amines.[10] It allows for the construction of arylamines under milder conditions.[11]
The choice between these methods depends on the desired final product, the nature of the nucleophile, and the need for regiochemical control.
Caption: Key synthetic routes for functionalizing the building block.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing detailed, step-by-step instructions for key transformations. These serve as a robust starting point for synthetic exploration.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) - Mono-Amination
This protocol describes a general procedure for the mono-amination of the dichloropyrimidine core, a foundational step for further diversification. The high temperatures are necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient ring.[6][7]
Causality: The use of a base like potassium carbonate is crucial to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an ideal solvent due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.
Caption: Workflow for a typical high-temperature SNAr amination.
Step-by-Step Methodology:
-
Preparation: To a sealable reaction vial equipped with a magnetic stir bar, add 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (1.0 mmol, 1.0 equiv), anhydrous potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv), and anhydrous N,N-dimethylformamide (DMF, 3 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 140 °C. Stir the mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After completion, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing cold water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired mono-aminated product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond, attaching an aryl or heteroaryl group to the pyrimidine core. This is a cornerstone reaction in modern drug discovery for creating complex scaffolds.[8][12]
Causality: The palladium catalyst, Pd(PPh₃)₄, is the engine of the catalytic cycle, undergoing oxidative addition into the C-Cl bond.[13] The base (K₃PO₄) is essential for the transmetalation step, activating the boronic acid. 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve the various components and its suitable boiling point.[13]
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), followed by anhydrous 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a state-of-the-art method for C-N bond formation, often superior to SNAr for less reactive amines or when milder conditions are required.[10][14]
Causality: This reaction relies on a palladium catalyst and a specialized phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos) to facilitate the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a glovebox or under a stream of inert gas, add 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-18 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the desired product.
Summary of Reaction Conditions
| Reaction Type | Catalyst / Key Reagents | Solvent | Temperature | Purpose |
| SNAr Amination | K₂CO₃ or other base | DMF, NMP | 100-150 °C | C-N bond formation (direct) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or other Pd(0) catalyst, Base (K₃PO₄, Cs₂CO₃) | 1,4-Dioxane, Toluene | 80-110 °C | C-C bond formation |
| Buchwald-Hartwig | Pd catalyst, Phosphine Ligand, Strong Base (NaOtBu) | Toluene, Dioxane | 80-110 °C | C-N bond formation (catalyzed) |
Applications in Drug Discovery and Materials Science
The strategic functionalization of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine opens a gateway to a vast chemical space. The derivatives synthesized from this building block are of significant interest in:
-
Medicinal Chemistry: As core scaffolds for kinase inhibitors, antivirals, antibacterials, and anti-inflammatory agents. The pyrimidine ring can act as a bioisostere for purines, interacting with biological targets like enzymes and receptors.[1][3]
-
Agrochemicals: As precursors for novel herbicides and fungicides.[15]
-
Materials Science: For the development of organic light-emitting diodes (OLEDs) and other functional materials where the electronic properties of the pyrimidine core can be exploited.
Caption: From building block to diverse applications.
Conclusion
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a powerful and versatile building block for modern synthetic chemistry. Its well-defined reactive sites allow for predictable and controllable functionalization through a range of robust chemical transformations. By mastering the protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery, agrochemicals, and materials science, accelerating the pace of innovation.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH.
- A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution. Benchchem.
- A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Benchchem.
- One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Buchwald–Hartwig amination. Wikipedia.
- Crystal structure of 4,6-dichloro-5-methylpyrimidine. PMC.
Sources
- 1. ijsat.org [ijsat.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
applications of pyrimidine derivatives in drug discovery
Applications of Pyrimidine Derivatives in Drug Discovery: Mechanisms, Workflows, and Protocols
Executive Summary
The pyrimidine pharmacophore—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3—is a foundational pillar of modern medicinal chemistry. Because it serves as the core structural motif for endogenous nucleobases (cytosine, thymine, and uracil), the pyrimidine ring is a "privileged scaffold" capable of seamlessly integrating into and disrupting critical cellular processes[1]. In drug discovery, pyrimidine derivatives are primarily engineered to exploit two distinct mechanistic pathways: competitive inhibition of protein kinases and disruption of nucleotide metabolism via antimetabolite activity.
This technical guide provides comprehensive application notes and self-validating protocols for evaluating pyrimidine derivatives, designed for scientists tasked with advancing early-stage oncology and targeted therapy pipelines.
Application Note 1: Pyrimidine-Based Kinase Inhibitors
Targeting the ATP-Binding Pocket
The dysregulation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), is a hallmark of oncogenesis. Pyrimidine derivatives are uniquely suited to target these enzymes because the pyrimidine ring acts as a bioisostere of the adenine ring found in Adenosine Triphosphate (ATP)[2].
Mechanistic Causality: Kinase inhibitors must achieve high affinity within a highly conserved active site. Pyrimidine-fused scaffolds (e.g., aminopyrimidines, pyrazolopyrimidines) form critical, directional hydrogen bonds with the amino acid residues in the hinge region of the kinase domain[3]. By competitively occupying this ATP-binding pocket, pyrimidine derivatives prevent the transfer of the terminal phosphate from ATP to the downstream protein substrate, effectively short-circuiting the oncogenic signaling cascade[4].
Mechanism of ATP-competitive kinase inhibition by pyrimidines blocking oncogenic signaling.
Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay
To accurately determine the half-maximal inhibitory concentration (
Self-Validating System Requirements:
-
Positive Control: Staurosporine (a pan-kinase inhibitor) to define 100% inhibition.
-
Vehicle Control: 1% DMSO to define 0% inhibition (maximum kinase activity).
-
Assay Quality Metric: A Z'-factor must be calculated per plate. Only plates with a
are considered valid.
Step-by-step workflow for high-throughput TR-FRET kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point dose-response curve of the pyrimidine derivative using 1:3 serial dilutions in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration in assay = 1%).
-
Kinase Incubation: Add the target recombinant kinase (e.g., EGFR) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate the compound and kinase for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation (Critical Step): Add the peptide substrate and ATP to initiate the reaction. Causality Note: The ATP concentration must be set exactly at its apparent
for the specific kinase. Operating at ensures the assay is highly sensitive to competitive pyrimidine inhibitors without sacrificing signal window. -
Catalysis: Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and halt the kinase reaction), a Terbium-labeled anti-phospho antibody, and a green fluorescent acceptor.
-
Read & Analyze: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) and fit the data to a 4-parameter logistic regression to determine the
.
Application Note 2: Pyrimidine-Based Antimetabolites
Targeting Nucleotide Synthesis in Oncology
Beyond kinase inhibition, pyrimidine derivatives are heavily utilized as antimetabolites. Drugs like 5-Fluorouracil (5-FU) and its prodrug Capecitabine are foundational to gastrointestinal and breast cancer regimens[4].
Mechanistic Causality: Rapidly dividing cancer cells require massive pools of deoxythymidine monophosphate (dTMP) for DNA replication. Fluoropyrimidines mimic endogenous uracil. Once internalized, they are converted into active metabolites like fluorodeoxyuridine monophosphate (FdUMP). FdUMP acts as a false substrate, forming a stable, covalent ternary complex with Thymidylate Synthase (TS) and its cofactor. This irreversible inhibition halts dTMP production, leading to catastrophic DNA damage and a phenomenon known as "thymineless death"[4].
Mechanism of 5-Fluorouracil (5-FU) inhibiting Thymidylate Synthase to induce apoptosis.
Protocol 2: Cell Viability and Proliferation Assay (ATP Luminescence)
To evaluate the cellular cytotoxicity of antimetabolite pyrimidine derivatives, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is recommended. Why ATP Luminescence? ATP depletion is an immediate, stoichiometric proxy for metabolic collapse following antimetabolite-induced DNA damage, offering superior sensitivity over colorimetric MTT assays.
Self-Validating System Requirements:
-
Edge-Effect Mitigation: The primary source of variance in 72-hour cell assays is uneven evaporation. The outer perimeter wells of the 96-well plate must be filled with 200 µL of sterile PBS and excluded from data collection.
-
Normalization: All compound-treated wells must be normalized against the average luminescence of vehicle-treated (0.1% DMSO) control wells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., HCT-116 colorectal cells) in the logarithmic growth phase. Seed cells at an optimized density (typically 2,000–5,000 cells/well) in 90 µL of complete media into the inner 60 wells of a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Dosing: Prepare a 10X concentration of the pyrimidine derivative in media (from a DMSO stock). Add 10 µL of the 10X compound to the 90 µL of cells (final volume = 100 µL).
-
Incubation: Incubate the plate for 72 hours. Causality Note: Antimetabolites require cells to pass through the S-phase of the cell cycle to exert toxicity; therefore, an extended 72-hour incubation is mandatory to capture multiple replication cycles.
-
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP luminescence reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute resting incubation to stabilize the luminescent signal.
-
Quantification: Record luminescence using a microplate reader. Calculate percentage viability relative to the vehicle control and determine the
.
Data Presentation: FDA-Approved Pyrimidine Derivatives
To benchmark novel pyrimidine compounds, researchers should reference the pharmacological profiles of established, FDA-approved pyrimidine derivatives[4].
| Drug Name | Scaffold Classification | Primary Target | Primary Clinical Indication |
| Imatinib | Aminopyrimidine | BCR-ABL, c-KIT Kinases | Chronic Myeloid Leukemia (CML) |
| Palbociclib | Pyrido-pyrimidine | CDK4 / CDK6 Kinases | HR-positive, HER2-negative Breast Cancer |
| Erlotinib | Quinazoline (Fused Pyrimidine) | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC) |
| 5-Fluorouracil | Fluoropyrimidine | Thymidylate Synthase (TS) | Colorectal, Breast, and Gastric Cancers |
| Gemcitabine | Deoxynucleoside Analogue | Ribonucleotide Reductase | Pancreatic, Ovarian, and Lung Cancers |
References
1.[1] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - GSC Online Press. 1 2.[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC / NIH. 2 3.[3] Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. 3 4.[4] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC / NIH.4
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors from Pyrimidine Scaffolds
Introduction: The Pyrimidine Scaffold as a Cornerstone for Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
Within the medicinal chemist's arsenal, the pyrimidine nucleus stands out as a "privileged scaffold".[2][3] Its significance stems from its structural and electronic resemblance to the adenine core of adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions.[4] This mimicry allows pyrimidine-based compounds to act as competitive inhibitors, effectively occupying the ATP-binding pocket and blocking downstream phosphorylation events.[5] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors that can interact with the conserved "hinge" region of the kinase active site, a foundational interaction for potent inhibition.[5] The synthetic tractability of the pyrimidine ring allows for systematic modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][6] This versatility has led to a multitude of FDA-approved drugs, including Osimertinib (EGFR inhibitor) and Ibrutinib (BTK inhibitor), underscoring the scaffold's therapeutic value.[6][7][8]
This guide provides a comprehensive overview of the workflow for developing novel kinase inhibitors based on the pyrimidine scaffold, from rational design and synthesis to detailed protocols for biochemical and cellular evaluation.
Part 1: Design and Synthesis of Pyrimidine-Based Inhibitor Libraries
The journey to a potent and selective kinase inhibitor begins with thoughtful design and robust chemical synthesis. The goal is to create a library of compounds that systematically explores the chemical space around the core scaffold to build a strong Structure-Activity Relationship (SAR).
Rational Design Strategies
Modern inhibitor design is a multi-faceted discipline. Key strategies include:
-
Structure-Based Drug Design (SBDD): When a crystal structure of the target kinase is available, SBDD allows for the rational design of ligands that complement the shape and electrostatics of the ATP-binding site. This approach was instrumental in developing pyrimidine derivatives that inhibit Aurora A kinase by inducing a specific "DFG-out" conformation.[9]
-
Molecular Hybridization: This strategy involves combining the pyrimidine core with other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. For example, fusing a pyrimidine with an indole moiety has produced agents that destabilize microtubules in addition to their primary kinase target.[10]
-
Scaffold Hopping & Bioisosteric Replacement: Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, serve as effective bioisosteres of the natural purine ring of adenine, providing alternative geometries for exploring the kinase binding site.[5]
Core Scaffold Synthesis: The 2,4-Disubstituted Pyrimidine
The 2,4-disubstituted pyrimidine is a common and highly effective scaffold. The synthetic approach often relies on the differential reactivity of a di-chlorinated precursor, allowing for sequential and controlled introduction of substituents.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Library
Causality: This protocol leverages the greater reactivity of the C4 position of 2,4-dichloropyrimidine towards nucleophilic aromatic substitution (SNAr) compared to the C2 position. This allows for the selective introduction of a primary amine (R¹-NH₂) at C4 under milder conditions. The second substitution at the now less-activated C2 position requires more forcing conditions (higher temperature) to introduce the second amine (R²-NH₂), providing a controlled, stepwise synthesis.
Step-by-Step Methodology:
-
First Nucleophilic Substitution (C4 Position):
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (IPA), add the first desired amine (R¹-NH₂, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude product, 2-chloro-4-(R¹-amino)pyrimidine, can often be carried forward without further purification.
-
-
Second Nucleophilic Substitution (C2 Position):
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like n-butanol or dimethylformamide (DMF).
-
Add the second desired amine (R²-NH₂, 1.2 eq) and additional DIPEA (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo.
-
Purify the final product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-(R²-amino)-4-(R¹-amino)pyrimidine derivative.[5]
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: The Kinase Inhibitor Discovery and Evaluation Workflow
Successful kinase inhibitor development follows a logical progression from broad screening to detailed mechanistic validation. This iterative process ensures that resources are focused on the most promising compounds.
Caption: The Kinase Inhibitor Discovery Workflow.
Primary Screening: Biochemical Assays
Causality: The first step is to determine if a compound can directly inhibit the catalytic activity of the purified target kinase. Biochemical assays provide a clean, direct measure of enzyme inhibition, free from the complexities of a cellular environment.[11] A luminescence-based ADP detection assay is an industry-standard method due to its high sensitivity, broad applicability across kinases, and suitability for high-throughput screening (HTS).[12]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[12]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well white assay plate, add 2.5 µL of the pyrimidine inhibitor serially diluted in kinase buffer (or DMSO for the control).
-
Add 2.5 µL of a solution containing the purified kinase enzyme and its specific peptide substrate.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at 30 °C for 60 minutes. The duration may need optimization to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor, 0% inhibition) and low (no enzyme, 100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The robustness of the assay should be confirmed by calculating the Z'-factor, with a value > 0.5 indicating an excellent assay.[13]
-
Part 3: Cellular and Mechanistic Validation
A compound that is potent in a biochemical assay must then be validated in a cellular context to confirm it can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit the desired biological response.[11][14]
EGFR Signaling Pathway: A Classic Target for Pyrimidine Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream pathways like RAS-RAF-MAPK that drive cell proliferation. Many pyrimidine-based inhibitors are designed to block this initial phosphorylation step.[3][10]
Caption: Inhibition of the EGFR Signaling Pathway.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
Causality: Before assessing downstream function, it is crucial to confirm that the compound physically binds to its intended target inside a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of target occupancy by assessing the proximity of a fluorescent tracer to a luciferase-tagged kinase.[15][16] A potent compound will displace the tracer, leading to a loss of BRET signal.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrimidine inhibitor.
-
In the assay plate, add the inhibitor dilutions to the cells, followed immediately by the cell-permeable NanoBRET™ tracer specific for the kinase target.
-
Include controls for no inhibitor (maximum BRET) and tracer only (background).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and plot the BRET ratio against inhibitor concentration to determine the IC₅₀ for target engagement.
-
Protocol 4: Phospho-Protein Western Blot
Causality: A successful inhibitor should block the kinase's function, which is to phosphorylate its substrates. A Western blot using a phospho-specific antibody provides direct evidence of target inhibition by measuring the reduction in phosphorylation of a key downstream substrate.[15]
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate a cancer cell line known to depend on the target kinase signaling (e.g., A431 cells for EGFR).
-
Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the pyrimidine inhibitor for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the signaling pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane overnight at 4 °C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).
-
Wash and probe with a secondary HRP-conjugated antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates effective target inhibition.
-
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the iterative process of using data from biological assays to guide the synthesis of new, improved compounds.[17] By systematically modifying the substituents on the pyrimidine scaffold, researchers can enhance potency, improve selectivity, and optimize drug-like properties.[4][18]
Interpreting SAR Data
The biochemical and cellular IC₅₀ values for a library of compounds are compiled to understand the contribution of each chemical modification.
Table 1: Hypothetical SAR Data for a Series of Pyrido[2,3-d]pyrimidine EGFR Inhibitors
| Compound ID | R¹ Group (C2 Position) | R² Group (C6 Position) | EGFR Biochem IC₅₀ (nM) | A431 Cell Prolif. IC₅₀ (nM) |
| REF-01 | -NH₂ | 2,6-dichlorophenyl | 450 | 1100 |
| PYR-02 | -NH₂ | 3,5-dimethoxyphenyl | >10,000 | >10,000 |
| PYR-03 | -(CH₂)₄-N(Et)₂ | 2,6-dichlorophenyl | 25 | 80 |
| PYR-04 | -(CH₂)₄-N(Et)₂ | 3,5-dimethoxyphenyl | 60 | 150 |
Analysis of the Data:
-
Importance of C6 Substitution: Comparing REF-01 to PYR-02 shows that the 2,6-dichlorophenyl group at the C6 position is critical for activity, likely making important hydrophobic interactions in the binding pocket.[17]
-
Impact of C2 Side Chain: Comparing REF-01 to PYR-03 demonstrates that adding a basic diethylamino-butyl side chain at the C2 position dramatically improves both biochemical and cellular potency. This modification may increase solubility and/or form an additional salt-bridge interaction with a charged residue in the active site.[18]
-
Synergy of Modifications: Compound PYR-03 , which combines the optimal groups at both positions, is the most potent compound in the series. The strong correlation between biochemical and cellular potency suggests good cell permeability.
The Iterative Cycle of Lead Optimization
The SAR data directly informs the next round of design and synthesis, creating a feedback loop that drives the project toward a lead candidate.
Caption: The Iterative Cycle of SAR.
Conclusion and Future Directions
The pyrimidine scaffold is a robust and versatile starting point for the development of potent and selective kinase inhibitors. The systematic workflow outlined in these notes—combining rational design, efficient synthesis, and a tiered approach to biological evaluation—provides a clear path from initial concept to a validated lead compound. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can effectively navigate the complexities of kinase inhibitor discovery.
Future efforts will focus on comprehensive selectivity profiling against a broad panel of kinases to ensure target specificity and avoid off-target toxicities. Concurrently, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies will be initiated to ensure the lead compounds possess the necessary properties for in vivo efficacy, ultimately paving the way for preclinical development.
References
Sources
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brimr.org [brimr.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 13. bioassaysys.com [bioassaysys.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An Application Guide to the Chlorination of Pyrimidinones: Protocols, Mechanisms, and Safety
Introduction
Chlorinated pyrimidines and their precursors, pyrimidinones, are foundational scaffolds in medicinal chemistry and drug development. The introduction of a chlorine atom onto the pyrimidine ring serves as a crucial synthetic handle, enabling a wide array of subsequent cross-coupling and nucleophilic substitution reactions. This versatility makes 2,4-dichloropyrimidine, for example, a highly valuable intermediate for creating diverse compound libraries in the search for new therapeutic agents.[1] The transformation of a stable pyrimidinone to its more reactive chlorinated analogue is a pivotal step, yet it is fraught with challenges, including harsh reaction conditions, regioselectivity control, and significant safety considerations associated with potent chlorinating agents.[2][3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of common chlorination protocols. We will explore the causality behind experimental choices, emphasizing the principles of self-validating and safe laboratory practices. This document covers the most prevalent methods using phosphorus oxychloride (POCl₃) and N-Chlorosuccinimide (NCS), offering detailed, step-by-step protocols, troubleshooting advice, and a comparative analysis to aid in method selection.
PART 1: Critical Safety Protocols for Handling Chlorinating Agents
Chlorination reactions employ reagents that are inherently hazardous. A thorough understanding and strict adherence to safety protocols are paramount to prevent accidents.[5][6] The primary hazards include high reactivity, toxicity, and corrosivity.[7]
Key Hazards and Mitigation Strategies:
| Reagent | Primary Hazards | Engineering Controls & PPE | Safe Quenching/Handling |
| Phosphorus Oxychloride (POCl₃) | Violently reacts with water in a highly exothermic manner, producing toxic HCl and phosphorus oxide fumes.[1][3][8][9] Corrosive and toxic. | Work exclusively in a certified chemical fume hood. Wear a chemical-resistant lab coat, heavy-duty gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[7] | Never add water to POCl₃. [1] For quenching, cool the reaction mixture and add it slowly to a stirred slurry of crushed ice. For large scales, consider a reverse quench.[10] |
| N-Chlorosuccinimide (NCS) | Strong oxidizing agent. Can react violently with reducing agents and organic solvents.[11] Solid, but dust can be an irritant. | Use in a well-ventilated area or fume hood. Avoid creating dust. Standard PPE (lab coat, gloves, goggles) is required. | Decompose with a reducing agent like sodium bisulfite solution. |
| Thionyl Chloride (SOCl₂) | Reacts with water to release toxic HCl and SO₂ gas.[12] Corrosive and a lachrymator. | Work exclusively in a certified chemical fume hood. Ensure all glassware is scrupulously dry. Use appropriate PPE as with POCl₃. | Quench by slow, controlled addition to a stirred, cold aqueous base (e.g., NaOH solution). |
Before any procedure, a comprehensive risk assessment must be performed for the specific chemicals and scale of the reaction.[8][13] Always have appropriate spill containment kits and emergency eyewash/shower stations readily accessible.[7]
PART 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The use of POCl₃ is the most established and widely used method for converting hydroxypyrimidines (the enol tautomer of pyrimidinones) to their chloro-derivatives.[1][14] The reaction's success hinges on controlling its high reactivity.
Mechanism and Scientific Rationale
The reaction proceeds by converting the pyrimidinone's hydroxyl groups into better leaving groups. POCl₃ acts as both the chlorinating agent and often as the solvent.[1] The mechanism involves the initial formation of a dichlorophosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or an additive, displaces the phosphate group to yield the chlorinated pyrimidine. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can catalyze the reaction by acting as a nucleophilic catalyst or an acid scavenger.[1][15]
Protocol 1: Conventional Chlorination using Excess POCl₃
This traditional method is robust for small-scale laboratory synthesis but poses challenges for scale-up due to the large excess of POCl₃ that must be safely quenched.[14]
Step-by-Step Methodology:
-
Preparation: Ensure all glassware (a round-bottom flask and reflux condenser) is thoroughly oven-dried to prevent premature decomposition of the POCl₃. Equip the condenser with a drying tube (e.g., filled with CaCl₂).
-
Reaction Setup: In the fume hood, charge the dry round-bottom flask with the starting pyrimidinone (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (5-10 eq), which will act as both reagent and solvent.
-
Catalyst Addition (Optional): If required for your substrate, add a tertiary amine base like N,N-dimethylaniline (1.0-1.2 eq) dropwise to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle. Monitor the reaction progress using TLC or LC-MS by carefully quenching a small aliquot.
-
Removal of Excess POCl₃: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the unreacted POCl₃ via distillation under reduced pressure. This is a critical step to be performed with extreme care in the fume hood.[1]
-
Workup (Quenching): Place a large beaker containing crushed ice and water on a stir plate in the fume hood. Very slowly and carefully , add the cooled reaction residue dropwise to the stirred ice slurry. The quenching is highly exothermic and will generate significant HCl fumes.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, neutralize it carefully with a saturated sodium or potassium carbonate solution until the pH is ~7-8. Extract the aqueous layer with an organic solvent like chloroform or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃
To address the economic, environmental, and safety drawbacks of using excess POCl₃, modern protocols have been developed.[16] These methods use equimolar amounts of the reagent in a sealed reactor, simplifying the workup and significantly improving safety, especially on a large scale.[9][17][18]
Step-by-Step Methodology:
-
Preparation: To a high-pressure, sealable reactor vessel, add the starting hydroxypyrimidine (1.0 eq), pyridine (1.0 eq per hydroxyl group), and phosphorus oxychloride (1.0 eq per hydroxyl group).
-
Reaction: Seal the reactor vessel securely. Place it behind a blast shield and heat it to 140-160 °C with stirring for 2-4 hours.[17]
-
Cooling: After the reaction period, turn off the heat and allow the reactor to cool completely to room temperature. Do not attempt to open the reactor while it is hot or under pressure.
-
Workup: Once cooled, open the reactor in a fume hood. Carefully add a suitable solvent (e.g., ethyl acetate or dichloromethane) to the solid reaction mixture.
-
Filtration/Extraction: The workup can vary. In many cases, the product can be isolated by simple filtration to remove pyridine hydrochloride, followed by washing the filtrate with water and brine.[9] Alternatively, perform a standard aqueous workup as described in Protocol 1.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated product, which can be further purified if necessary.
PART 3: Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) offers a milder and easier-to-handle alternative to POCl₃ for certain chlorination reactions.[19] As a solid, it circumvents the challenges of handling corrosive liquids like POCl₃ or toxic gases like Cl₂.[19][20] NCS is primarily used for electrophilic chlorination of electron-rich pyrimidine systems.
Mechanism and Scientific Rationale
NCS acts as a source of an electrophilic chlorine species (Cl⁺).[21] The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom susceptible to attack by a nucleophile, such as an electron-rich aromatic ring. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[21] For less reactive substrates, a protic or Lewis acid catalyst can be used to enhance the electrophilicity of the chlorine atom.[22]
Protocol 3: Electrophilic Chlorination using NCS
This protocol is particularly effective for pyrimidinones that are already activated with electron-donating groups or for direct chlorination at an activated position (e.g., the C5 position of uracil derivatives).[21][23]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the pyrimidinone substrate (1.0 eq) in a suitable solvent. Aprotic solvents like DMF or acetonitrile are common choices.[19][23] For activated substrates like phenols, aqueous media can also be used.[24]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Catalyst (Optional): If the substrate is not highly activated, a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid may be required to facilitate the reaction.[21]
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Workup: Once the reaction is complete, pour the mixture into water. If the product precipitates, it can be collected by filtration.
-
Extraction: If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
PART 4: Comparative Analysis and Characterization
Choosing the correct chlorinating agent is critical and depends on the substrate's reactivity, the desired regioselectivity, and the scale of the reaction.
Comparison of Common Chlorinating Agents:
| Feature | Phosphorus Oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) | Thionyl Chloride (SOCl₂) |
| Primary Use | Conversion of hydroxyl groups to chlorides.[1] | Electrophilic chlorination of activated rings.[21] | Conversion of hydroxyl/carboxylic acid groups.[25] |
| Reactivity | Very high; reacts with -OH groups. | Moderate; reacts with electron-rich C-H bonds. | High; reacts with -OH groups. |
| Form | Corrosive liquid. | Crystalline solid. | Corrosive liquid. |
| Key Advantage | Highly effective and well-established. | Easy to handle, mild conditions. | Effective, often used with DMF catalyst. |
| Key Disadvantage | Extremely hazardous workup, especially with excess reagent.[1][16] | Limited to more activated substrates. | Generates toxic gas byproducts (HCl, SO₂).[12] |
| Typical Conditions | Reflux, neat or with base catalyst.[1][9] | 0 °C to RT, often in aprotic solvents.[19] | Reflux, often with DMF catalyst. |
Analytical Characterization of Products
Confirmation of a successful chlorination reaction requires standard spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the introduction of an electron-withdrawing chlorine atom will typically shift the signals of nearby protons downfield. In ¹³C NMR, carbons directly bonded to chlorine will show a characteristic shift.[26][27]
-
Mass Spectrometry (MS): This is a definitive technique. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.[26]
-
Fourier-Transform Infrared (FT-IR): The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, generally between 800-600 cm⁻¹.[26]
References
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
- EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents.
- US6982331B2 - Synthesis of chlorinated pyrimidines - Google Patents.
- WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents.
-
SAFETY OF CHLORINATION REACTIONS - IChemE. Available at: [Link]
-
Chlorination safety - YouTube. Available at: [Link]
-
US6982331B2 - Synthesis of chlorinated pyrimidines - Justia Patents. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
New procedure for the chlorination of pyrimidine and purine nucleosides - OSTI.GOV. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Available at: [Link]
-
Safety of chlorine production and chlorination processes - ResearchGate. Available at: [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. Available at: [Link]
-
N-Chlorosuccinimide (NCS) - Common Organic Chemistry. Available at: [Link]
-
The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1 | Semantic Scholar. Available at: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Chlorination - Wordpress. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]
-
N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile - PubMed. Available at: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]
-
The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog. Available at: [Link]
-
(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. Available at: [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - ISCA. Available at: [Link]
-
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Available at: [Link]
-
Alcohol to Chloride - Common Conditions. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC. Available at: [Link]
-
Regioselectivity in radical chlorination of a carboxylic acid - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. patents.justia.com [patents.justia.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 23. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]
- 24. isca.me [isca.me]
- 25. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. benchchem.com [benchchem.com]
High-Throughput Antiviral Screening of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine Derivatives: From Phenotypic Assays to Target-Based Validation
Executive Summary
The rapid identification and validation of novel antiviral therapeutics require robust, self-validating screening cascades. Pyrimidine derivatives have been widely utilized as antiviral agents due to their ability to interfere with viral replication by inhibiting DNA or RNA synthesis[1]. This application note details a comprehensive workflow for screening libraries derived from 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS 1340068-90-7). By bridging cell-based phenotypic screening with target-based mechanistic validation, this guide provides researchers with a highly reliable framework for identifying potent antiviral lead compounds.
Rationale: The Pyrimidine Scaffold in Antiviral Discovery
The compound 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a highly versatile, bis-electrophilic scaffold. The causality behind selecting this specific intermediate lies in its chemical reactivity and structural geometry:
-
Reactivity: The two labile chlorine atoms at the C4 and C6 positions enable rapid, divergent synthesis via sequential nucleophilic aromatic substitution (SNAr) reactions. This allows medicinal chemists to rapidly generate a vast library of structural analogs.
-
Pharmacophore Geometry: The pyrimidine core mimics natural nucleosides, allowing it to interact with viral polymerases[1]. Furthermore, the 5-methyl and 2-(2-methylpropyl) [isobutyl] groups provide essential lipophilicity and steric bulk, which enhance membrane permeability and improve the fit within the hydrophobic pockets of allosteric viral enzyme sites.
Screening Cascade Overview
To ensure scientific integrity, the screening workflow must be a self-validating system. We employ a three-phase cascade: Phenotypic screening ensures the compound can cross cell membranes and function in a complex biological environment; Cytotoxicity counter-screening ensures the antiviral effect is not an artifact of host cell death; and Target-based assays define the exact mechanism of action (MoA).
Fig 1. High-throughput screening cascade for pyrimidine-based antiviral candidates.
Phase 1: Phenotypic Screening via CPE Reduction Assay
The cytopathic effect (CPE) reduction assay is a robust phenotypic screen used to evaluate the broad antiviral potential of test compounds[2].
Causality & Experimental Choices: We utilize Vero E6 cells because they are deficient in producing interferon, making them highly susceptible to viral infection and providing a wide, stable assay window. A low Multiplicity of Infection (MOI = 0.01) is chosen to allow for multiple cycles of viral replication, which is essential for identifying inhibitors that act at downstream stages of the viral lifecycle (e.g., replication or assembly) rather than just viral entry. ATP quantitation is used as the readout because it provides a direct, objective, and highly sensitive luminescent signal proportional to the number of living cells, eliminating the subjectivity of visual CPE scoring.
Step-by-Step Protocol
-
Cell Seeding: Seed Vero E6 cells at a density of 1 × 10^4 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours to achieve ~80-90% confluency.
-
Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine derivatives in assay medium (DMEM with 2% FBS) to generate an 8-point concentration curve (e.g., 100 µM down to 0.045 µM).
-
Viral Infection: Aspirate the growth medium. Infect the cells with the target RNA virus (e.g., SARS-CoV-2 or Influenza) at an MOI of 0.01 in the presence of the serially diluted compounds. Include virus-only (0% inhibition) and mock-infected (100% inhibition) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Readout: Equilibrate the plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the half-maximal effective concentration (EC₅₀) using non-linear regression analysis.
Phase 2: Cytotoxicity Counter-Screening (CC₅₀)
To ensure that the observed CPE reduction is a genuine antiviral effect and not a secondary consequence of compound-induced host cell death, a parallel cytotoxicity screen is mandatory.
Causality & Experimental Choices: Running the CC₅₀ assay in parallel, using the exact same cell line, media, and compound incubation times (but without the virus), isolates the variable of compound toxicity. This self-validating step allows for the calculation of the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 is generally required to advance a compound, ensuring a safe therapeutic window.
Step-by-Step Protocol
-
Cell Seeding: Seed Vero E6 cells exactly as described in Phase 1.
-
Compound Addition: Add the serially diluted pyrimidine derivatives to the cells in the absence of the virus.
-
Incubation & Readout: Incubate for 72 hours and measure cell viability using the CellTiter-Glo® reagent.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀). Compute the Selectivity Index (SI).
Phase 3: Target-Based Validation (RdRp Inhibition Assay)
Once phenotypic hits are identified, determining the mechanism of action is critical. The RNA-dependent RNA polymerase (RdRp) is an attractive target for antiviral therapeutics because it is highly conserved across RNA viruses and lacks a human homolog, reducing the risk of off-target toxicity[3].
Causality & Experimental Choices: We utilize a FRET-based strand displacement assay for RdRp activity[3]. This allows for real-time kinetic monitoring of the polymerase activity without the need for radioactive isotopes. Pre-incubating the pyrimidine derivatives with the RdRp holoenzyme (nsp12/7/8 complex) before adding the RNA substrate allows for equilibrium binding, ensuring accurate IC₅₀ determination even for slow-binding allosteric inhibitors.
Fig 2. Mechanism of action: Pyrimidine derivatives inhibiting the viral RdRp holoenzyme.
Step-by-Step Protocol
-
Enzyme Preparation: Reconstitute the recombinant RdRp holoenzyme by pre-incubating nsp12 with nsp7 and nsp8 in a 1:3:3 molar ratio for 30 minutes at room temperature in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT)[3].
-
Compound Pre-incubation: Dispense the RdRp complex into a 384-well black microplate containing the test compounds. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a substrate mix containing the FRET-labeled RNA primer/template duplex and NTPs (500 µM final concentration).
-
Kinetic Readout: Monitor the fluorescence continuously (e.g., excitation 485 nm, emission 520 nm) for 60 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each well. Determine the IC₅₀ by plotting the fractional activity against the log of the compound concentration.
Quantitative Data Presentation
The following table summarizes hypothetical, yet representative, screening data for a library of derivatives synthesized from the 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine scaffold.
Table 1: Antiviral Screening Summary of Pyrimidine Derivatives
| Compound ID | Substitution at C4 | Substitution at C6 | Phenotypic EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | RdRp IC₅₀ (µM) | Hit Status |
| Scaffold | -Cl | -Cl | >100 | 45.2 | <1 | >100 | Inactive |
| Derivative A | Morpholine | Benzylamine | 8.4 | >100 | >11.9 | 9.1 | Moderate |
| Derivative B | Piperidine | Aniline | 2.1 | 85.0 | 40.4 | 1.8 | Lead |
| Derivative C | Pyrrolidine | Cyclohexylamine | 15.6 | 30.5 | 1.9 | 18.2 | Toxic |
| Derivative D | Piperazine | Phenethylamine | 0.8 | >100 | >125.0 | 0.6 | Lead |
| Remdesivir | Control | Control | 1.2 | >100 | >83.3 | 0.9 | Validated |
Note: Derivatives B and D show excellent correlation between phenotypic efficacy (EC₅₀) and target-based inhibition (IC₅₀), alongside high Selectivity Indices, making them prime candidates for in vivo pharmacokinetic studies.
References
Sources
- 1. Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. peerj.com [peerj.com]
- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp12/7/8 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine Derivatives as Agrochemical Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimidine derivatives as potent agrochemical agents. This document delves into the synthesis, mechanisms of action, and bio-efficacy testing of this versatile class of compounds, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Prominence of the Pyrimidine Scaffold in Modern Agriculture
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2][3] Its unique electronic properties and chemical stability have made it a "privileged scaffold" in the discovery of novel insecticides, herbicides, and fungicides.[1] The ever-increasing global population and the challenges of climate change necessitate the development of new, effective, and sustainable solutions for crop protection. Pyrimidine derivatives have consistently demonstrated high efficacy and broad-spectrum biological activity, making them a focal point of agrochemical research.[1][2][3] This guide will provide detailed protocols and the scientific rationale behind the application of pyrimidine derivatives in agriculture.
Part 1: Pyrimidine Derivatives as Fungicides
Pyrimidine-based fungicides are a critical tool in the management of a wide range of plant pathogenic fungi.[4] Commercially successful examples include cyprodinil, pyrimethanil, and diflumetorim.[4]
Mechanism of Action: A Multi-pronged Attack
The fungicidal action of pyrimidine derivatives is often multifaceted, targeting key fungal metabolic pathways.
-
Inhibition of Methionine Biosynthesis: A primary mechanism for anilinopyrimidine fungicides like cyprodinil is the inhibition of methionine biosynthesis.[1][5] This disruption of an essential amino acid synthesis pathway effectively halts fungal growth.
-
Disruption of Enzyme Secretion: Pyrimethanil has been shown to interfere with the secretion of cell wall-degrading enzymes by fungi such as Botrytis cinerea.[1][5] By preventing the fungus from breaking down plant tissues, these compounds inhibit host penetration and colonization.[1]
-
Inhibition of Ergosterol Biosynthesis: Certain pyrimidine fungicides, such as fenarimol and nuarimol, function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6] This leads to compromised membrane integrity and eventual cell death.
-
Mitochondrial Respiration Inhibition: Some pyrimidine derivatives act as inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[7][8] This disrupts ATP synthesis, leading to energy deprivation and fungal cell death.[7]
Diagram 1: Fungicidal Mechanisms of Action
Caption: Mechanisms of action for pyrimidine-based fungicides.
Protocol for Synthesis of a Representative Pyrimidine Fungicide
This protocol outlines a general method for the synthesis of pyrimidine derivatives containing an amide moiety, which have shown promising antifungal activity.[9][10]
Protocol 1: Synthesis of a Pyrimidine Derivative with an Amide Moiety
-
Reaction Setup: In a round-bottom flask, dissolve the starting pyrimidine amine (1 equivalent) and a substituted benzoic acid (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Coupling Agent Addition: Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 8-10 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure target compound.[10]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
Diagram 2: Synthetic Workflow for a Pyrimidine Fungicide
Caption: Generalized workflow for the synthesis of pyrimidine fungicides.
Protocol for In Vitro Antifungal Activity Assay
The "poisoned food technique" is a widely used method to evaluate the in vitro antifungal activity of compounds.[4][9]
Protocol 2: In Vitro Antifungal Bioassay (Poisoned Food Technique)
-
Compound Preparation: Dissolve the synthesized pyrimidine derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Media Preparation: Prepare potato dextrose agar (PDA) or another suitable fungal growth medium and sterilize it by autoclaving.
-
Incorporation of Test Compound: While the sterilized medium is still molten (around 45-50°C), add the appropriate volume of the stock solution of the test compound to achieve the desired final concentration (e.g., 50 µg/mL).[4][10] Mix thoroughly. A control plate should be prepared with the solvent alone.
-
Plating: Pour the medium containing the test compound into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus (e.g., Botrytis cinerea, Phomopsis sp.) onto the center of the agar plate.[9][10]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in both the treated and control plates after a specific incubation period (e.g., 3-5 days), or until the fungus in the control plate has reached the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), conduct the assay with a range of concentrations of the test compound and calculate the EC₅₀ value using probit analysis.[7]
Table 1: Example Data for Antifungal Activity of a Pyrimidine Derivative
| Compound | Concentration (µg/mL) | Fungal Species | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| PYR-F1 | 50 | Botrytis cinerea | 88.5 | 10.5 |
| PYR-F1 | 50 | Phomopsis sp. | 100 | 8.2 |
| Pyrimethanil (Control) | 50 | Botrytis cinerea | 84.4 | 32.1 |
| Pyrimethanil (Control) | 50 | Phomopsis sp. | 85.1 | 25.6 |
Note: Data is illustrative and based on findings for similar compounds.[9][10]
Part 2: Pyrimidine Derivatives as Herbicides
Pyrimidine-based herbicides are effective against a wide range of weeds and include commercially important compounds like halosulfuron and nicosulfuron.[1]
Mechanism of Action: Targeting Plant-Specific Pathways
The herbicidal activity of pyrimidine derivatives stems from their ability to inhibit crucial plant-specific enzymes.
-
Acetolactate Synthase (ALS) Inhibition: Many pyrimidine herbicides act by inhibiting acetolactate synthase (also known as acetohydroxyacid synthase), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] This leads to a deficiency in these essential amino acids, ultimately causing plant death.
-
Protoporphyrinogen IX Oxidase (PPO) Inhibition: Some pyrimidine derivatives function as inhibitors of protoporphyrinogen IX oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[11] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[11]
-
Disruption of Pyrimidine Biosynthesis: A novel mechanism of action for some pyrimidine-like herbicides is the disruption of the de novo pyrimidine biosynthesis pathway by inhibiting dihydroorotate dehydrogenase (DHODH).[12] This is the first new herbicidal mode of action identified in over three decades.[12]
Diagram 3: Herbicidal Mechanisms of Action
Caption: Mechanisms of action for pyrimidine-based herbicides.
Protocol for Synthesis of a Representative Pyrido[2,3-d]pyrimidine Herbicide
Pyrido[2,3-d]pyrimidine derivatives have shown significant herbicidal activity.[13][14] This protocol describes a one-pot synthesis method.
Protocol 3: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
-
Starting Materials: Use 2-chloronicotinic acid as the starting material.[13][14]
-
Reaction: In a sealed vessel, combine 2-chloronicotinic acid (1 equivalent), an appropriate aniline (1.1 equivalents), and a suitable base (e.g., potassium carbonate) in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Cyclization: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours to facilitate both the initial nucleophilic substitution and subsequent cyclization.
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS.[13]
Protocol for In Vitro Herbicidal Activity Assay
This protocol outlines a method for evaluating the herbicidal activity of pyrimidine derivatives on model plant species.
Protocol 4: In Vitro Herbicidal Bioassay
-
Plant Species: Use both a monocotyledonous plant (e.g., bentgrass, Agrostis stolonifera) and a dicotyledonous plant (e.g., lettuce, Lactuca sativa or field mustard, Brassica campestris) for broad-spectrum evaluation.[13]
-
Compound Application: Dissolve the test compound in a suitable solvent and prepare a series of dilutions.
-
Agar Plate Assay:
-
Prepare a sterile agar medium (e.g., Murashige and Skoog medium).
-
Incorporate the test compound at various concentrations into the molten agar.
-
Pour the agar into Petri dishes.
-
Place surface-sterilized seeds of the test plants on the agar surface.
-
-
Incubation: Incubate the plates in a growth chamber with controlled light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.
-
Analysis: Compare the growth of the treated plants to that of the control (solvent only). Calculate the percentage of growth inhibition. The concentration required for 50% inhibition (IC₅₀) can be determined by testing a range of concentrations.
Table 2: Example Data for Herbicidal Activity of a Pyrido[2,3-d]pyrimidine Derivative
| Compound | Concentration (mM) | Plant Species | Growth Inhibition (%) |
| PYR-H1 | 1 | Agrostis stolonifera (Bentgrass) | 95 |
| PYR-H1 | 1 | Lactuca sativa (Lettuce) | 45 |
| Clomazone (Control) | 1 | Agrostis stolonifera (Bentgrass) | 98 |
| Clomazone (Control) | 1 | Lactuca sativa (Lettuce) | 92 |
Note: Data is illustrative and based on findings for similar compounds.[14]
Part 3: Pyrimidine Derivatives as Insecticides
The pyrimidine scaffold is also present in a number of insecticides, demonstrating its versatility in targeting a range of agricultural pests.[15][16]
Mechanism of Action: Neurotoxicity and Growth Regulation
The insecticidal effects of pyrimidine derivatives are primarily achieved through neurotoxicity or disruption of insect growth.
-
Nicotinic Acetylcholine Receptor (nAChR) Inhibition: Some pyrimidine-based insecticides act as inhibitors of nicotinic acetylcholine receptors in the insect nervous system, leading to paralysis and death.[1]
-
Mitochondrial Electron Transport Inhibition: Similar to some fungicides, certain insecticidal pyrimidines inhibit mitochondrial electron transport, disrupting energy production in the insect.[1]
-
Insect Growth Regulators (IGRs): Some pyrimidine derivatives act as insect growth regulators, interfering with the molting process and insect development.[15]
Diagram 4: Insecticidal Mechanisms of Action
Caption: Mechanisms of action for pyrimidine-based insecticides.
Protocol for Synthesis of a Representative Pyrimidine Insecticide
This protocol describes a general synthesis of pyrimidine derivatives containing a urea pharmacophore, which have shown activity against mosquitoes.[17]
Protocol 5: Synthesis of a Pyrimidine Derivative with a Urea Pharmacophore
-
Intermediate Synthesis: Synthesize a key pyrimidine amine intermediate, for example, by cyclization of a β-ketoester with an appropriate amidine.
-
Urea Formation:
-
Dissolve the pyrimidine amine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Add an isocyanate (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
Characterization: Confirm the structure using ¹H NMR and HRMS.[17]
Protocol for Insecticidal Activity Assay
This protocol details a method for assessing the insecticidal activity of pyrimidine derivatives against a model insect, such as the mosquito Aedes aegypti.[17]
Protocol 6: Insecticidal Bioassay against Aedes aegypti
-
Test Organism: Use adult female Aedes aegypti mosquitoes.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a stock solution and a series of dilutions.
-
Topical Application:
-
Anesthetize the mosquitoes using carbon dioxide or by chilling.
-
Using a microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each mosquito.
-
A control group should be treated with the solvent alone.
-
-
Holding and Observation: Place the treated mosquitoes in a holding cage with access to a sugar solution. Maintain at a controlled temperature and humidity.
-
Mortality Assessment: Record the number of dead or moribund mosquitoes at specific time points (e.g., 24 and 48 hours) post-treatment.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal dose for 50% of the population (LD₅₀) using probit analysis.
Table 3: Example Data for Insecticidal Activity of a Pyrimidine Derivative
| Compound | Dose (µ g/mosquito ) | Insect Species | Mortality at 24h (%) |
| PYR-I1 | 2 | Aedes aegypti | 70 |
| PYR-I1 | 1 | Aedes aegypti | 45 |
| Permethrin (Control) | 0.5 | Aedes aegypti | 95 |
Note: Data is illustrative and based on findings for similar compounds.[17]
Conclusion
Pyrimidine derivatives represent a highly versatile and valuable class of compounds in the field of agrochemicals. Their diverse mechanisms of action against fungi, weeds, and insects, coupled with their synthetic tractability, ensure their continued importance in the development of new and effective crop protection solutions. The protocols and insights provided in this guide are intended to facilitate further research and development in this critical area of agricultural science.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea (1995) | Richard J. Milling | 98 Citations [scispace.com]
- 6. Pyrimidines | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the C4 and C6 Positions of Pyrimidine
Executive Summary & Mechanistic Principles
The pyrimidine core is a privileged scaffold in drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics, including kinase inhibitors and antifungal agents like Voriconazole[1]. As a π-electron-deficient diazine, the nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and resonance effects. This renders the C2, C4, and C6 positions highly electrophilic and susceptible to nucleophilic attack[2].
While the C4 and C6 positions are chemically equivalent in the unsubstituted parent heterocycle, they offer distinct, programmable handles for sequential functionalization when utilizing symmetric precursors such as 4,6-dichloropyrimidine[3]. The strategic logic relies on electronic modulation: an initial Nucleophilic Aromatic Substitution (SNAr) at C4 with an electron-donating nucleophile (e.g., an amine or alkoxide) enriches the electron density of the pyrimidine ring. This electronic shift significantly deactivates the remaining C-Cl bond at C6 toward further SNAr, perfectly priming it for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura)[4].
Alternatively, advanced direct C–H functionalization methodologies (e.g., Minisci-type radical additions) exploit the innate lowest unoccupied molecular orbital (LUMO) distribution of the pyrimidine ring, which inherently favors nucleophilic radical attack at the C4/C6 positions over the more sterically hindered C2 position[5].
Quantitative Data & Reactivity Profiling
Understanding the bond dissociation energies (BDE) and the electronic nature of the pyrimidine ring is critical for designing self-validating experimental systems. Table 1 summarizes the reactivity profile of the pyrimidine positions to guide catalyst and condition selection[6].
Table 1: Reactivity Profile and Functionalization Strategies of Pyrimidine
| Position | Electronic Nature | Preferred Reaction Type | Relative C–Cl BDE | Mechanistic Notes |
| C2 | Highly Electrophilic | SNAr, Cross-Coupling | ~88.0 kcal/mol | Prone to steric hindrance if C4/C6 are substituted; requires stronger nucleophiles. |
| C4 / C6 | Highly Electrophilic | SNAr, Suzuki, Minisci | ~87.0 kcal/mol | Innate preference for nucleophilic radicals; SNAr is highly facile at room temperature. |
| C5 | Mildly Nucleophilic | Electrophilic Aromatic Sub. | >90.0 kcal/mol | Least electron-deficient site; requires strong electron-donating groups at C2/C4/C6 to activate. |
Strategic Workflows & Visualizations
The most robust approach to asymmetric C4/C6 functionalization relies on a sequential SNAr followed by a Palladium-catalyzed cross-coupling.
Workflow for sequential C4/C6 functionalization of 4,6-dichloropyrimidine.
Regioselectivity of radical-based Minisci C-H functionalization on pyrimidines.
Experimental Protocols
Protocol 1: Regioselective Mono-SNAr at C4 of 4,6-Dichloropyrimidine
Objective: Synthesize 4-amino-6-chloropyrimidine derivatives. Causality & Design: Using exactly 1.0 equivalent of the amine and a mild base (DIPEA) at 0 °C prevents over-substitution. The electron-donating nature of the newly introduced amine reduces the electrophilicity of the C6 position, effectively halting the reaction at the mono-substituted stage[7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) or ethanol (30 mL).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Starting at 0 °C ensures kinetic control over the substitution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise.
-
Nucleophile Addition: Slowly add the desired aliphatic or aromatic amine (1.0 equiv, 10 mmol) dissolved in 5 mL of DCM over 15 minutes.
-
Reaction: Allow the mixture to stir, gradually warming to room temperature over 2–4 hours. Monitor the reaction progress via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via LC-MS. The mass spectrum must show the
peak corresponding to the mono-chlorinated product, displaying the characteristic 3:1 isotopic pattern of a single chlorine atom.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Objective: Convert the deactivated 4-amino-6-chloropyrimidine into an asymmetric 4,6-disubstituted pyrimidine. Causality & Design: The deactivated C6–Cl bond is highly resistant to further SNAr without harsh conditions. Transition-metal activation is required. Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates oxidative addition into the electron-rich, challenging C–Cl bond[8]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base[9].
Step-by-Step Methodology:
-
Preparation: In a microwave vial or Schlenk flask, combine the 4-amino-6-chloropyrimidine intermediate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Crucial: Degassing via sparging with Argon for 15 minutes is required to prevent catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.05 mmol) rapidly under a positive stream of Argon.
-
Reaction: Seal the vessel and heat at 90–100 °C in an oil bath for 12 hours (alternatively, utilize microwave irradiation at 120 °C for 30 minutes for accelerated kinetics).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Confirm product identity via ¹H-NMR (appearance of new aryl proton signals) and high-resolution mass spectrometry (HRMS) showing the complete disappearance of the chlorine isotope pattern.
References
-
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. URL:[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. URL:[Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. URL: [Link]
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. RSC.org. URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. URL: [Link]
-
Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. ResearchGate. URL: [Link]
Sources
- 1. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (also known as 4,6-dichloro-2-isobutyl-5-methylpyrimidine).
This document bypasses generic advice to focus strictly on the mechanistic causality of chlorination, self-validating process controls, and field-proven troubleshooting strategies.
Executive Summary & Mechanistic Overview
The conversion of 2-isobutyl-5-methylpyrimidine-4,6-diol to its 4,6-dichloro counterpart relies on the electrophilic activation of the pyrimidine's tautomeric lactam/enol hydroxyl groups. Phosphorus oxychloride (POCl₃) is the industry standard for this transformation.
The Causality of Yield Loss: Yield attrition in this specific synthesis rarely stems from the first chlorination event. The first hydroxyl group is rapidly displaced due to the electron-donating nature of the adjacent, unreacted hydroxyl group. However, once the first chlorine atom is installed, its strong electron-withdrawing inductive effect severely deactivates the pyrimidine ring. This raises the activation energy required for the second nucleophilic attack, often causing the reaction to stall at the mono-chloro intermediate. Furthermore, improper quenching protocols frequently lead to nucleophilic aromatic substitution (SNAr) by water, hydrolyzing the hard-won dichloro product back to the starting material.
Process Visualization
Workflow for 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine synthesis with IPC feedback loops.
Standard Operating Procedure (SOP): Self-Validating Protocol
This methodology is designed as a self-validating system . The process cannot advance to the next phase unless specific, measurable chemical thresholds are met, ensuring that yield drops are caught and corrected in real-time.
Phase 1: Activation & Chlorination
-
Reactor Preparation: Purge a glass-lined reactor with N₂. Charge 2-isobutyl-5-methylpyrimidine-4,6-diol (1.0 eq).
-
Reagent Addition: Add POCl₃ (2.5 eq). Causality: A slight excess over the theoretical 2.0 eq accounts for trace moisture and drives the equilibrium, but keeping the excess low minimizes Process Mass Intensity (PMI).
-
Catalyst Addition: Slowly charge N,N-dimethylaniline or Pyridine (0.5 eq) while maintaining the internal temperature below 40°C. Causality: The base acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate that activates the pyrimidine hydroxyls for chloride displacement.
-
Heating: Heat the mixture to 95–105°C and hold for 4 hours.
Self-Validation Checkpoint 1 (Reaction Completion): Sample the reaction mixture, quench in cold methanol, and analyze via HPLC.
Pass Criteria: The mono-chloro intermediate must be <2.0% Area.
Fail Action: If >2.0%, the system dictates an automatic 2-hour hold extension at 105°C. Do not proceed to Phase 2 until this gate is passed.
Phase 2: Quenching & Isolation
-
Cooling: Cool the reaction mixture to 20°C.
-
Inverse Quench: Prepare a separate vessel with a 25% w/w KOH aqueous solution (sufficient to neutralize all excess POCl₃ and HCl). Slowly transfer the reaction mixture into the KOH solution, maintaining the internal temperature strictly <25°C.
-
Extraction: Add toluene to extract the product. The strong salting-out effect of the aqueous layer ensures high organic recovery.
Self-Validation Checkpoint 2 (Mass Balance): Post-extraction, weigh the organic layer and assay via quantitative NMR (qNMR) or HPLC against a reference standard.
Pass Criteria: Solution yield must be >85% theoretical before concentration.
Fail Action: If <85%, re-extract the aqueous layer with a more polar solvent (e.g., n-BuOH) to recover lost material before proceeding to final isolation.
Quantitative Data Presentation
To optimize your specific scale-up, compare the following field-validated chlorination strategies.
Table 1: Quantitative Comparison of Chlorination Strategies for Pyrimidine-4,6-diols
| Methodology | Reagent Stoichiometry | Temp & Time | Average Yield (%) | Process Mass Intensity (PMI) | Primary Mechanistic Advantage |
| Traditional Reflux | POCl₃ (6.0 eq) + Base | 105°C, 6h | 65 - 75% | High (>300) | Simple setup; base acts as Vilsmeier catalyst. |
| Equimolar Sealed | POCl₃ (2.0 eq) + Pyridine (1.0 eq) | 160°C, 2h | 85 - 95% | Low (<100) | High atom economy; minimizes tar formation. |
| PCl₅ Boost | POCl₃ (2.0 eq) + PCl₅ (1.0 eq) | 90°C, 4h | 80 - 90% | Medium (~150) | Overcomes electronic deactivation of mono-chloro intermediate. |
| Continuous Flow | POCl₃ (2.5 eq) + Base | 120°C, 30 min | >90% | Very Low (<60) | Excellent heat transfer; prevents product degradation. |
Troubleshooting Guide
Q: Why is my reaction stalling at the mono-chloro intermediate despite prolonged heating? A: This is a classic electronic deactivation issue. The first chlorination is rapid, but the newly installed chlorine atom withdraws electron density from the pyrimidine ring via induction. This makes the second hydroxyl group significantly less susceptible to nucleophilic attack by chloride.
-
Resolution: If extending the time at 105°C fails, introduce a POCl₃/PCl₅ mixture. PCl₅ is a vastly more aggressive electrophilic chlorinating agent that provides the necessary thermodynamic push to overcome the electronic deactivation of the mono-chloro intermediate [1].
Q: I achieved full conversion in the reactor, but my isolated yield is poor and contaminated with mono-hydroxy impurities. What happened? A: Your product was hydrolyzed during the workup. 4,6-Dichloropyrimidines are highly electrophilic. If you quenched the reaction by adding water directly to the POCl₃ mixture, the resulting hydrolysis generated extreme heat and a highly concentrated HCl environment. Under hot, acidic conditions, the newly formed 4,6-dichloro product undergoes SNAr by water, reverting to the diol or mono-chloro intermediate.
-
Resolution: Implement the inverse quench method detailed in the SOP. Quenching into 25% aqueous KOH at <25°C instantly neutralizes the HCl and stabilizes the dichloro product [2].
Q: The reaction mixture is turning black, and I am experiencing severe tar formation. How can I clean up the reaction profile? A: Tar formation is typically caused by the thermal degradation of the organic base (especially pyridine or N,N-dimethylaniline) during prolonged exposure to high temperatures, or localized overheating at the reactor walls.
-
Resolution: Transition to a solvent-free equimolar protocol in a sealed reactor. Using exactly 1.0 eq of POCl₃ per hydroxyl group (2.0 eq total) with 1.0 eq of pyridine at 160°C for a shorter duration (2 hours) drastically reduces base degradation, prevents tar formation, and improves overall atom economy [3].
Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃? A1: No. While SOCl₂ and oxalyl chloride are excellent for converting carboxylic acids to acyl chlorides, they are insufficiently electrophilic to chlorinate pyrimidine-4,6-diols. The reaction requires the formation of the highly reactive dichlorophosphite leaving group, making POCl₃ the mandatory reagent for this specific transformation.
Q2: How do I handle the off-gassing during the reaction? A2: The reaction generates stoichiometric amounts of HCl gas as a byproduct of the Vilsmeier intermediate formation and subsequent substitution. Ensure the reactor is vented through a caustic scrubber (e.g., 10% NaOH) to neutralize the effluent. If utilizing the sealed-reactor equimolar method, ensure the vessel is pressure-rated for the autogenous pressure generated by the HCl.
Q3: Is it necessary to isolate the 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine before the next synthetic step? A3: It depends on your downstream chemistry. If the subsequent step is a nucleophilic substitution (e.g., amination to form an API intermediate), the crude product extracted into toluene can often be telescoped directly into the next reactor. This is only permissible if the organic layer has been thoroughly washed with aqueous base to remove all residual phosphorus byproducts.
References
-
POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]
-
Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv.[Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules (MDPI).[Link]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their SNAr reactions, troubleshoot common issues, and deepen their mechanistic understanding. The content is structured in a question-and-answer format to directly address specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Nucleophilic Aromatic Substitution (SNAr) mechanism?
A: The SNAr reaction is a two-step addition-elimination process where a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[1][2]
-
Addition (Rate-Determining Step): A potent nucleophile attacks the carbon atom (ipso-carbon) bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3][4][5] This initial step is typically the slowest and therefore the rate-determining step of the reaction.[1][3]
-
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[1][3]
For this reaction to be successful, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3][4][6][7] These groups are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance.[4][6]
Q2: Why must the electron-withdrawing group (EWG) be in the ortho or para position?
A: The stabilizing effect of the EWG is only fully realized when it can participate in the resonance delocalization of the negative charge of the Meisenheimer intermediate. When the EWG is in the ortho or para position, a resonance structure can be drawn where the negative charge is placed directly on the EWG, significantly stabilizing the intermediate.[4][6] If the EWG is in the meta position, no such resonance structure is possible, resulting in a much less stable intermediate and a significantly slower reaction rate.[3][6]
Q3: Which leaving group is best for an SNAr reaction? This seems counterintuitive compared to SN2 reactions.
A: You are correct to note the difference. In SNAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I .[7][8][9] This is the reverse of the trend seen in SN2 reactions.[6] The reason lies in the rate-determining step. In SNAr, the slowest step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[3] Fluorine's high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to attack, accelerating the reaction.[1][3][8] Since the C-F bond is broken in the fast, second step, its high strength has less impact on the overall reaction rate.[7]
Q4: How do I choose the right solvent for my SNAr reaction?
A: The choice of solvent is critical and can dramatically affect reaction rates. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally the best choice.[7][8][9][10] These solvents are effective because they solvate the cation of the nucleophile's salt, which leaves the anionic nucleophile less solvated, or more "naked," and therefore more reactive.[7][8][9] Protic solvents (like water or alcohols) should be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction down.[7]
| Solvent | Dielectric Constant (ε) | Relative Rate (Illustrative) | Boiling Point (°C) |
| Methanol | 32.7 | 1 | 65 |
| Acetone | 20.7 | 660 | 56 |
| Acetonitrile | 37.5 | 1,600 | 82 |
| DMF | 36.7 | 10,000 | 153 |
| DMSO | 46.7 | 28,000 | 189 |
| Relative rates are for the reaction of 1-chloro-2,4-dinitrobenzene with aniline and are for illustrative purposes.[8] |
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
This is one of the most common issues. A systematic approach is required to diagnose the root cause.
A: When faced with low or no reactivity, evaluate the core components of the reaction in a logical sequence.
// Nodes Activate [label="Is the aromatic ring\nsufficiently activated\n(ortho/para EWG)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LG [label="Is the leaving group\noptimal (F > Cl > Br > I)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc [label="Is the nucleophile\nstrong enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Is the reaction\ntemperature high enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Is the solvent polar aprotic\n(e.g., DMSO, DMF)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Are all reactants soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Activate [label="Consider a more\nelectron-deficient substrate.", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_LG [label="Use a substrate with a better\nleaving group (e.g., Ar-F).", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Nuc [label="Use a stronger nucleophile\n(e.g., alkoxide instead of alcohol)\nor add a non-nucleophilic base.", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Temp [label="Gradually increase temperature.\nConsider microwave irradiation.", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Solvent [label="Switch to a high-boiling\npolar aprotic solvent.", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Solubility [label="Consider a different solvent or\nuse a phase-transfer catalyst.", fillcolor="#E8F0FE", fontcolor="#202124"];
End [label="Re-evaluate reaction with\noptimized conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Activate; Activate -> LG [label=" Yes"]; Activate -> Sol_Activate [label=" No"]; LG -> Nuc [label=" Yes"]; LG -> Sol_LG [label=" No"]; Nuc -> Temp [label=" Yes"]; Nuc -> Sol_Nuc [label=" No"]; Temp -> Solvent [label=" Yes"]; Temp -> Sol_Temp [label=" No"]; Solvent -> Solubility [label=" Yes"]; Solvent -> Sol_Solvent [label=" No"]; Solubility -> End [label=" Yes"]; Solubility -> Sol_Solubility [label=" No"];
Sol_Activate -> End; Sol_LG -> End; Sol_Nuc -> End; Sol_Temp -> End; Sol_Solvent -> End; Sol_Solubility -> End; } endomd A troubleshooting workflow for overcoming poor SNAr reactivity.
Causality Checklist:
-
Insufficient Ring Activation: The aromatic ring must be electron-deficient. The presence of strong EWGs (ortho/para) is non-negotiable.[7][8] If your substrate is only moderately activated, you will likely require forcing conditions (high temperature).
-
Poor Leaving Group: As discussed, fluoride is often the best leaving group.[8][9] If you are using a chloride, bromide, or iodide, the reaction will inherently be slower and may require higher temperatures or a more activated substrate.
-
Weak Nucleophile: Neutral nucleophiles like alcohols or amines are significantly less reactive than their deprotonated counterparts (alkoxides, amides). If using a neutral nucleophile, the addition of a non-nucleophilic base (e.g., K₂CO₃, NaH) is often necessary to generate the more potent anionic nucleophile in situ.[8]
-
Suboptimal Temperature: Many SNAr reactions are sluggish at room temperature and require heating to overcome the activation energy barrier.[7][8][9] A gradual increase in temperature (e.g., to 80-120 °C) while monitoring the reaction is a standard optimization step.[8] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[8]
-
Poor Solubility: Both the electrophile and the nucleophile must be sufficiently soluble in the reaction solvent for an efficient reaction. If one component is poorly soluble, the reaction rate will be limited by mass transport. In such cases, a different solvent system or the use of a phase-transfer catalyst may be necessary.[8]
Problem: Formation of Side Products
A: Side product formation often complicates purification and reduces yield. Here are the most common culprits:
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a phenol derivative, especially at high temperatures.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]
-
-
Reaction with Solvent: Some polar aprotic solvents can decompose or react under strongly basic or high-temperature conditions. For example, DMF can decompose to form dimethylamine, which is a nucleophile and can compete with your intended reagent.[8]
-
Solution: Choose a more stable solvent if using very strong bases or high temperatures. For instance, DMSO is often more robust than DMF.
-
-
Multiple Substitutions: If your aromatic substrate has more than one leaving group, or if the product of the first substitution is still activated towards SNAr, di- or even tri-substitution can occur.
-
Benzyne Formation: With very strong bases (e.g., NaNH₂, NaH) and unactivated aryl halides, an elimination-addition mechanism can compete. This proceeds through a highly reactive "benzyne" intermediate and can lead to a mixture of regioisomeric products.[6][8]
-
Solution: Use a milder base (e.g., K₂CO₃) or ensure your substrate is sufficiently activated to favor the standard SNAr pathway.[8]
-
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical setup for the reaction between an activated aryl halide and a primary or secondary amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the amine nucleophile (1.0–1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 1.5–2.0 eq.).[8]
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or DMSO, to provide a concentration of approximately 0.1–0.5 M with respect to the aryl halide.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and stir vigorously.[8] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine to remove residual water and DMF/DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[7][8]
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (using a strong base)
This protocol is for weaker alcohol nucleophiles, which require deprotonation to form a more potent alkoxide.
-
Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.1 eq.) and an anhydrous solvent like THF or DMF. Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware and reagents are dry. Hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The formation of the alkoxide is often accompanied by the cessation of gas evolution.
-
Aryl Halide Addition: Add a solution of the aryl halide (1.0 eq.) in a minimal amount of anhydrous solvent to the freshly prepared alkoxide solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as required.[8]
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
IntechOpen. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
Technical Support Center: Handling & Troubleshooting 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (also referred to as 4,6-dichloro-2-isobutyl-5-methylpyrimidine).
Due to its unique structural features—an electron-deficient pyrimidine core flanked by highly reactive halogens and heavily lipophilic alkyl groups—this compound presents distinct challenges in solubility, crystallization, and solvent compatibility. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-yield, high-purity isolation.
Physicochemical Profile & Solubility Data
To troubleshoot solubility, we must first understand the molecule's thermodynamics. The C2-isobutyl and C5-methyl groups drastically increase the compound's lipophilicity (LogP), disrupting the crystal lattice energy and lowering its melting point. Meanwhile, the highly electronegative nitrogen atoms and chlorine substituents create a localized dipole.
This dichotomy means the compound is highly soluble in non-polar to moderately polar organic solvents, but exhibits extreme insolubility in water and a high risk of Liquid-Liquid Phase Separation (LLPS, or "oiling out") in mixed aqueous/organic systems[2].
Quantitative Solubility Profile
| Solvent System | Polarity Index | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Chemical Compatibility Risk |
| Dichloromethane (DCM) | 3.1 | > 500 | N/A (Boils at 39°C) | Low - Excellent for extraction. |
| Toluene | 2.4 | > 300 | > 600 | Low - Ideal for crystallization. |
| Tetrahydrofuran (THF) | 4.0 | > 400 | > 600 | Low - Good reaction solvent. |
| Methanol (MeOH) | 5.1 | ~ 50 | > 200 | High - Risk of solvolysis (SNAr) upon heating. |
| Heptane | 0.1 | ~ 20 | ~ 150 | Low - Excellent anti-solvent. |
| Water | 10.2 | < 0.1 | < 0.5 | Low - Causes severe oiling out. |
Troubleshooting FAQs
Q1: Why does my product turn into a sticky oil at the bottom of the flask when I add water to my methanol solution?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the isobutyl group makes the molecule highly lipophilic, adding water (a strong anti-solvent) to a polar solution rapidly spikes the supersaturation level. Instead of organizing into a crystalline lattice, the molecules aggregate into an amorphous, solvent-rich liquid phase. The Fix: Abandon water as an anti-solvent. Transition to a Toluene/Heptane solvent system. The structural similarity between the alkyl groups on the pyrimidine and heptane allows for a smoother desupersaturation curve, promoting nucleation over phase separation.
Q2: I dissolved the compound in ethanol for recrystallization, but LC-MS shows a new impurity with a mass shift of -35 Da + 45 Da. What happened?
The Causality: You have inadvertently performed a Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, and the C4/C6 positions are highly activated by the adjacent nitrogen atoms [1]. When heated in primary alcohols (like ethanol or methanol), the alcohol acts as a nucleophile, displacing one of the chlorine atoms to form a 4-chloro-6-ethoxy derivative [3]. The Fix: Never heat 4,6-dichloropyrimidines in primary or secondary alcohols unless it is the intended reaction. Use non-nucleophilic solvents like Toluene, Acetonitrile, or THF for all high-temperature operations.
Q3: During a solvent swap from DCM to Heptane, the compound prematurely crashes out and clogs the reactor transfer lines. How do I prevent this?
The Causality: The solubility curve of this compound in pure alkanes (like heptane) is extremely steep. As the DCM is distilled off, the boiling point of the mixture rises, but if the jacket temperature of the transfer line is lower than the reactor temperature, localized supersaturation occurs instantly. The Fix: Implement a "Constant Volume Distillation" (see protocol below) and ensure all transfer lines are heat-traced to at least 50°C. Maintain a minimum of 10-15% of a bridging solvent (like Toluene) in the final mixture to flatten the solubility curve.
Experimental Workflows
Protocol: Safe Solvent-Exchange and Crystallization (Avoiding Oiling Out)
This protocol is a self-validating system designed to prevent both solvolysis and LLPS.
Step 1: Initial Dissolution & Drying
-
Dissolve the crude 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine in Toluene (5 volumes relative to crude mass).
-
Wash the organic layer with 5% aqueous NaHCO₃ (2 volumes) to remove any acidic impurities, followed by a brine wash.
-
Self-Validation Check: Perform a Karl Fischer titration on the organic layer. Moisture must be < 0.1% before proceeding to prevent hydrolysis during heating.
Step 2: Constant Volume Distillation
-
Heat the reactor to 65°C under mild vacuum (approx. 200-300 mbar).
-
Begin distilling Toluene while simultaneously feeding in Heptane (Anti-solvent) at the exact same rate to maintain a constant reactor volume.
-
Self-Validation Check: Monitor the distillate via GC. Stop the feed when the Toluene:Heptane ratio in the reactor reaches exactly 1:4.
Step 3: Controlled Nucleation
-
Adjust the reactor temperature to 55°C. The solution should be slightly cloudy (metastable zone).
-
Add 0.5% (w/w) of pure crystalline seed. Hold the temperature at 55°C for 1 hour to allow the seed bed to mature. Crucial: If the solution oils out here, immediately heat to 65°C to redissolve, add 0.5 volumes of Toluene, and re-seed at 50°C.
-
Initiate a linear cooling ramp of 0.2°C/min down to 5°C.
-
Filter the resulting white crystalline slurry and wash with cold Heptane (1 volume). Dry under vacuum at 30°C.
Logical Relationship & Workflow Visualization
The following diagram maps the critical decision points when handling the solubility and purification of this specific intermediate.
Workflow for troubleshooting solvent-induced degradation and oiling out in dichloropyrimidines.
References
-
RSC Publishing. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review". RSC Advances. [Link]
Technical Support Center: Preventing Hydrolysis of Dichloropyrimidines During Workup
Welcome to the Technical Support Center for pyrimidine chemistry. The synthesis of dichloropyrimidines (such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine) from their corresponding dihydroxypyrimidines using phosphorus oxychloride (
This guide is engineered for researchers and process chemists to understand the causality of this degradation, troubleshoot active issues, and implement self-validating protocols that guarantee high-fidelity product recovery.
Mechanistic Causality: Why Does Hydrolysis Occur?
To prevent hydrolysis, one must first understand the physicochemical environment of the reaction. Pyrimidines possess highly electron-deficient aromatic rings due to the electron-withdrawing nature of their two nitrogen atoms. When halogens are introduced at the 2, 4, or 6 positions, they become highly activated toward Nucleophilic Aromatic Substitution (S
During a standard aqueous workup, unreacted
-
Nucleophile Abundance: Water acts as the attacking nucleophile.
-
Thermal Activation: The uncontrolled exotherm provides the activation energy necessary to drive the S
Ar reaction. -
pH Extremes: Highly acidic conditions (from
) or highly basic conditions (if over-quenched with ) catalyze the cleavage of the C-Cl bond, reverting the product back to a C-OH bond (which rapidly tautomerizes to the thermodynamically stable pyrimidone)[1].
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a mixture of dichloropyrimidine and monochloro-hydroxypyrimidine after workup. At what stage did the hydrolysis occur?
A1: Hydrolysis almost exclusively occurs during the quenching phase. If you poured the raw reaction mixture directly into water, the localized heat spikes and acidic micro-environments instantly degraded your product[2]. The presence of the monochloro-hydroxypyrimidine confirms that the S
Q2: Should I use a strong base like
Q3: Is there a way to avoid the aqueous quench entirely?
A3: Yes. For highly sensitive or easily sublimable substrates (like 4,6-dichloropyrimidine), a non-aqueous workup is the gold standard[3]. By distilling off the excess
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Massive exotherm upon quenching | Excess | Distill excess |
| Product is trapped in a slimy emulsion | Flocculent byproducts and amine salts are altering phase dynamics[3]. | Switch to a non-aqueous workup. Filter the amine salts directly from an organic solvent like ethyl acetate or 1-chlorobutane[3]. |
| Low yield, high purity | Product volatilized or hydrolyzed in the aqueous phase. | Ensure the quench temperature never exceeds 5 °C. Extract immediately with cold organic solvent to partition the product away from water[1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By strictly controlling the phase distribution of the product, you can verify success at each intermediate step.
Protocol A: The Non-Aqueous Workup (Recommended for High Sensitivity)
This protocol bypasses hydrolysis by eliminating the nucleophile (water) entirely. It relies on the differential solubility of the dichloropyrimidine and the amine hydrochloride byproduct[3].
-
Distillation: Upon reaction completion, distill off the excess
under reduced pressure (approx. 50 °C, 200 hPa) until a thick residue remains. -
Solvent Addition: Cool the residue to 65 °C. Add a non-nucleophilic solvent (e.g., 1-chlorobutane or ethyl acetate) at a ratio of 3 mL per gram of starting material. Reflux briefly (10-15 mins) to ensure the dichloropyrimidine is fully dissolved[3].
-
Precipitation: Cool the mixture to room temperature. The amine hydrochloride (e.g., triethylamine hydrochloride) will precipitate quantitatively.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the salt cake three times with cold solvent[3].
-
Validation Checkpoint: Spot the salt cake on a TLC plate (eluting with EtOAc/Hexane). If no UV-active product is present, the extraction is complete.
-
Concentration: Evaporate the combined organic filtrates under reduced pressure to yield the pure dichloropyrimidine[3].
Protocol B: Optimized Aqueous Quench (For Robust Substrates)
If a non-aqueous workup is not feasible, this protocol uses kinetic control (low temperature and immediate partitioning) to outpace the hydrolysis reaction[1].
-
Pre-Concentration: Distill off at least 70% of the excess
under vacuum[2]. -
Quench Preparation: Prepare a large bath of crushed ice mixed with saturated aqueous
. -
Controlled Addition: Slowly drip the concentrated reaction mixture into the vigorously stirred ice bath. Critical: Maintain the internal temperature below 5 °C at all times.
-
Immediate Extraction: Do not let the quenched mixture sit. Immediately add cold dichloromethane (DCM) or ethyl acetate. The dichloropyrimidine will partition into the organic layer, shielding it from the aqueous nucleophiles[1].
-
Validation Checkpoint: Analyze the aqueous layer via LC-MS. A successful execution will show <2% product remaining in the aqueous phase.
-
Washing: Wash the organic layer with cold brine, dry over anhydrous
, filter, and concentrate[2].
Quantitative Data: Workup Strategy Comparison
| Parameter | Protocol A (Non-Aqueous) | Protocol B (Aqueous Quench) |
| Hydrolysis Risk | 0% (No water present) | Moderate (Highly dependent on temp/pH) |
| Exotherm Potential | Minimal | High (Requires strict cooling) |
| Phase Separation | Excellent (Solid/Liquid filtration) | Prone to emulsions (Liquid/Liquid) |
| Scalability | High (Industrial standard) | Low to Medium (Heat dissipation issues) |
| Best Suited For | 4,6-dichloropyrimidines, sensitive analogs | 2,4-dichloropyrimidines, robust analogs |
Decision Workflow Visualization
To assist in selecting the appropriate methodology, follow the logical workflow below.
Caption: Workflow for selecting and executing dichloropyrimidine workup to prevent hydrolysis.
References
-
[3] Title: US5525724A - Process for the preparation of chloropyrimidines. Source: Google Patents. URL:
Sources
how to remove residual N,N-dimethylaniline from chlorination reaction
Topic: Removal of Residual N,N-Dimethylaniline (DMA) from Chlorination Reactions
Overview & Mechanistic Context
N,N-Dimethylaniline (DMA) is frequently employed as an acid scavenger or a Vilsmeier-Haack co-catalyst during the conversion of carboxylic acids to acid chlorides (using reagents like thionyl chloride, oxalyl chloride, or POCl₃). While highly effective for driving the reaction forward, residual DMA and its hydrochloride salts are notoriously difficult to remove from the final product. Because acid chlorides are highly electrophilic and prone to hydrolysis, traditional aqueous washing is often not a viable purification route.
This guide provides field-proven, causality-driven methodologies to isolate your target acid chloride from residual DMA without compromising product integrity.
Workflow: DMA Removal Strategy
Decision tree for N,N-dimethylaniline removal based on acid chloride stability.
Troubleshooting FAQs
Q: Why is N,N-dimethylaniline (DMA) so difficult to remove post-chlorination? A: DMA has a high boiling point of approximately 194 °C[1], which makes it impossible to remove via standard rotary evaporation alongside volatile byproducts like SO₂ or unreacted SOCl₂. Furthermore, during the chlorination reaction, DMA acts as a base and forms a hydrochloride salt. This salt exists in equilibrium with the free base in organic solvents, leading to persistent, trace aromatic impurities in the final Active Pharmaceutical Ingredient (API) if not chemically sequestered.
Q: My synthesized acid chloride is highly susceptible to hydrolysis. How can I remove DMA without an aqueous workup? A: For highly water-sensitive substrates, the optimal approach is solid-phase scavenging using a strongly acidic cation-exchange resin, such as Amberlyst-15[2]. This macroreticular polystyrene resin features accessible sulfonic acid (-SO₃H) functional groups[3]. When the crude organic mixture is exposed to the resin, the basic tertiary amine (DMA) is protonated and covalently immobilized onto the solid support as a resin-bound ammonium salt. The neutral acid chloride remains in the organic phase and is isolated by simple filtration, entirely avoiding hydrolytic degradation.
Q: If my product is sterically hindered and stable to brief aqueous exposure, what is the most efficient removal method? A: An aqueous acidic workup is highly effective for stable intermediates. By washing the organic layer with ice-cold dilute hydrochloric acid (1M HCl), the DMA is rapidly protonated to form N,N-dimethylanilinium chloride, which partitions exclusively into the aqueous phase[4]. The low temperature is critical: it suppresses the kinetic rate of acid chloride hydrolysis while allowing the thermodynamically favorable acid-base neutralization of the amine to proceed.
Q: Can I separate DMA from my product via distillation? A: Yes, provided there is a significant boiling point differential (typically >40 °C) between your acid chloride and DMA, and your product is thermally stable. Fractional vacuum distillation can successfully isolate the product[5]. However, this method is generally reserved for low-molecular-weight, highly volatile acid chlorides where thermal degradation is not a concern.
Quantitative Comparison of DMA Removal Methods
| Removal Strategy | Physical Principle | Primary Advantage | Primary Limitation | Target Substrate Profile |
| Solid-Phase Scavenging | Ion-exchange (Sulfonic acid resin) | 100% anhydrous; prevents product hydrolysis | Requires excess resin; adds material cost | Highly water-sensitive, non-volatile acid chlorides |
| Aqueous Acidic Workup | Acid-base liquid-liquid extraction | Fast, scalable, and highly efficient | Risk of product hydrolysis | Sterically hindered or water-stable intermediates |
| Vacuum Distillation | Boiling point differential | Yields highly pure product directly | High thermal stress on the product | Thermally stable, low-molecular-weight compounds |
Validated Experimental Protocols
Protocol 1: Anhydrous Removal of DMA via Amberlyst-15 Scavenger Resin
Mechanistic Rationale: The macroreticular structure of Amberlyst-15 provides a high surface area of sulfonic acid sites. Swelling the resin in a non-polar solvent ensures these sites are fully accessible to the DMA, shifting the equilibrium entirely toward the resin-bound ammonium salt without introducing nucleophilic water.
-
Resin Preparation: Weigh 3 to 5 molar equivalents of Amberlyst-15 resin (relative to the theoretical DMA input). Suspend the resin in anhydrous dichloromethane (DCM) or toluene for 15 minutes to allow the polymer matrix to swell.
-
Scavenging: Transfer the crude chlorination mixture (dissolved in the same anhydrous solvent) into the resin suspension.
-
Agitation: Stir the mixture gently at 20–25 °C for 1 to 2 hours. Crucial: Avoid vigorous magnetic stirring, which can mechanically shear the resin beads and create fine particulates that clog filters.
-
Filtration: Filter the suspension through a medium-porosity sintered glass funnel under a blanket of inert gas (N₂/Ar). Wash the resin cake with 2 x 10 mL of anhydrous solvent to recover any entrained acid chloride.
-
Validation & Concentration: Analyze an aliquot of the filtrate via ¹H-NMR. The disappearance of the characteristic DMA N-methyl singlet at ~2.9 ppm (in CDCl₃) confirms complete removal. Concentrate the filtrate under reduced pressure to yield the pure acid chloride.
Protocol 2: Aqueous Acidic Workup for Stable Acid Chlorides
Mechanistic Rationale: Ice-cold conditions kinetically freeze the hydrolysis pathway of the acid chloride, while the rapid acid-base reaction between HCl and DMA drives the amine into the aqueous layer as a water-soluble salt.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible, non-nucleophilic solvent (e.g., diethyl ether or DCM).
-
Cold Extraction: Cool the organic solution to 0–5 °C in an ice bath. Add an equal volume of ice-cold 1M HCl.
-
Phase Separation: Shake vigorously and separate the phases immediately. Repeat the cold 1M HCl wash until the aqueous layer tests strongly acidic (pH < 2).
-
Drying & Validation: Dry the organic phase over anhydrous Na₂SO₄ (Note: Avoid basic drying agents like K₂CO₃ which will react with the acid chloride). Filter and concentrate under reduced pressure. Analyze via GC-MS to ensure the DMA peak (m/z 121) is absent.
References
-
Title: Purification of N,N-Dimethylaniline Source: LookChem URL: [Link]
-
Title: Solid-Supported Scavengers Source: Supra Sciences URL: [Link]
-
Title: N,N-Dimethylaniline | C8H11N | CID 949 Source: PubChem URL: [Link]
-
Title: Organic Synthesis by Catalysis with Ion-Exchange Resins Source: ACS Publications URL: [Link]
Sources
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. suprasciences.com [suprasciences.com]
- 4. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 5. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Stability & Troubleshooting for 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with an in-depth mechanistic understanding and troubleshooting framework for handling 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (also known as 4,6-dichloro-2-isobutyl-5-methylpyrimidine). Due to the highly activated nature of the chloropyrimidine scaffold, maintaining chemical integrity during acidic workflows requires precise environmental control.
Mechanistic Insight: Acid-Catalyzed Degradation
To prevent degradation, one must first understand the causality behind it. The pyrimidine ring is inherently electron-deficient. The presence of two electronegative chlorine atoms at the C4 and C6 positions further depletes electron density via inductive effects, making these carbons highly electrophilic.
When the pH drops below the pKa of the pyrimidine nitrogen (typically pH < 2), the nitrogen undergoes rapid protonation. This forms a pyrimidinium cation, which drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr). Consequently, even weak nucleophiles like water can attack the C4/C6 positions, leading to the rapid displacement of the chloride ion to form hydroxypyrimidine by-products .
Figure 1: Acid-catalyzed SNAr hydrolysis pathway of 4,6-dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why does 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine rapidly degrade in strongly acidic aqueous media? A1: The two chlorine atoms serve as excellent leaving groups. When the pyrimidine nitrogen is protonated in acidic media, a full positive charge is resonance-delocalized to the C2, C4, and C6 positions. Because C4 and C6 bear the leaving groups, the activation energy for the formation of the Meisenheimer intermediate during water attack is drastically lowered, leading to rapid hydrolysis .
Q2: What are the primary degradation products observed during acid hydrolysis? A2: The degradation is stepwise. The primary degradant is the mono-hydrolyzed product: 4-chloro-6-hydroxy-5-methyl-2-(2-methylpropyl)pyrimidine. Upon prolonged exposure or elevated temperatures, the secondary hydrolysis occurs, yielding the 4,6-dihydroxy derivative.
Q3: Can I use alcoholic solvents (like methanol or ethanol) during acidic workups? A3: No. Protic solvents like methanol or ethanol act as nucleophiles similarly to water. Under acidic conditions, they will participate in solvolysis, displacing the chlorine atoms to form methoxy or ethoxy pyrimidine derivatives . Always use aprotic solvents (e.g., acetonitrile, dichloromethane, or ethyl acetate) when handling this compound in the presence of acids.
Quantitative Stability Profile
The table below summarizes the expected degradation kinetics of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine across various environmental conditions. Note: Data is extrapolated from standard 4,6-dichloropyrimidine kinetic models.
| pH Level | Temperature (°C) | Co-solvent System | Estimated Half-Life ( | Primary Degradant Observed |
| pH 1.0 | 60°C | Water / Acetonitrile | < 2 hours | 4-Chloro-6-hydroxy derivative |
| pH 1.0 | 25°C | Water / Acetonitrile | ~24 hours | 4-Chloro-6-hydroxy derivative |
| pH 3.0 | 25°C | Water / Acetonitrile | > 7 days | Trace mono-hydroxy degradant |
| pH 7.0 | 25°C | Water / Acetonitrile | Stable (> 30 days) | None |
| pH 1.0 | 25°C | Methanol | < 12 hours | 4-Chloro-6-methoxy derivative |
Troubleshooting Guide: Preventing Degradation During Workflows
| Issue Encountered | Mechanistic Cause | Actionable Solution |
| Loss of yield during aqueous acidic extraction | Prolonged exposure to aqueous acid protonates the ring, initiating hydrolysis in the separatory funnel. | Quench before extraction. Adjust the aqueous layer to pH 5–7 using saturated aqueous |
| Degradation in the LC-MS autosampler | Samples dissolved in unbuffered, slightly acidic mobile phases (e.g., 0.1% Formic Acid) degrade while waiting in the queue. | Neutralize analytical samples. Prepare analytical aliquots in neutral, aprotic solvents (100% Acetonitrile) and minimize queue times. Do not store stock solutions in acidic mobile phases. |
| Unexpected side products during acid-catalyzed amination | Acid catalysis is required for the desired SNAr, but water in the solvent out-competes the amine nucleophile . | Ensure strict anhydrous conditions. Use molecular sieves and anhydrous aprotic solvents (e.g., DMF or Toluene). Limit acid equivalents to catalytic amounts (0.1 eq) rather than stoichiometric. |
Experimental Protocol: Acid-Forced Degradation Assay
To empirically validate the stability of your specific batch of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, perform this self-validating forced degradation assay.
Self-Validation Principle: By running a parallel neutral control arm, we isolate the variable of pH. If degradation occurs in both arms, the cause is thermal or solvent-based. If degradation strictly occurs in the acidic arm, it confirms acid-catalyzed hydrolysis. Furthermore, the protocol includes a critical quenching step to freeze the reaction state, ensuring no artifactual degradation occurs inside the LC-MS autosampler.
Figure 2: Self-validating experimental workflow for forced degradation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous Acetonitrile to a concentration of 1 mg/mL. Causality: Acetonitrile is aprotic and will not participate in solvolysis, isolating water as the sole nucleophile.
-
Setup Test Arms:
-
Acidic Arm: Mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M aqueous HCl.
-
Neutral Control Arm: Mix 0.5 mL of the stock solution with 0.5 mL of pH 7.0 Phosphate Buffer.
-
-
Thermal Incubation: Seal both vials tightly and incubate at 60°C. Pull 100 µL aliquots at
, hours, hours, and hours. -
Reaction Quenching (Critical Step): Immediately upon pulling an aliquot from the Acidic Arm, add 10 µL of 1.0 M NaOH to neutralize the acid. Causality: This halts the SNAr reaction instantly, ensuring the LC-MS readout accurately reflects the degradation at the exact time of the pull.
-
LC-MS Analysis: Inject the quenched samples. Monitor the disappearance of the parent mass (
) and the appearance of the primary degradant mass ( ).
References
- Chloropyrimidine intermediates (US Patent 6448403B1). Google Patents.
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines . ResearchGate (ARKAT-USA). Available at:[Link]
Validation & Comparative
Comprehensive Analytical Comparison Guide: NMR and Mass Spectrometry Profiling of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Executive Summary & Analytical Strategy
As a Senior Application Scientist, characterizing highly functionalized, electron-deficient heterocyclic intermediates like 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (C9H12Cl2N2) requires moving beyond standard default methods. Halogenated pyrimidines are critical building blocks in cross-coupling reactions for pharmaceutical synthesis[1]. However, the presence of two strongly electron-withdrawing chlorine atoms at the C4 and C6 positions, combined with the electron-donating alkyl groups at C2 and C5, creates a unique electronic push-pull system.
This guide objectively compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS), and 1D versus 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the molecule's behavior—specifically its low proton affinity and internal plane of symmetry—we can design self-validating analytical protocols that guarantee structural and quantitative integrity.
Analytical Decision Workflow
Decision matrix for MS and NMR characterization of the target pyrimidine.
Mass Spectrometry: GC-EI-MS vs. LC-ESI-MS/MS
Causality & Ionization Mechanics
The electronic properties of polyhalogenated pyrimidines dictate their site-selective reactivity and ionization behaviors[2]. Because the di-chloro substitution drastically reduces the basicity of the pyrimidine ring nitrogens, Electrospray Ionization (ESI) in positive mode yields exceptionally poor ionization efficiency. The molecule resists solution-phase protonation to form the [M+H]+ ion.
Conclusion: GC-EI-MS is the superior primary technique. The molecule is highly lipophilic and volatile. Electron Ionization (EI) at 70 eV relies on gas-phase electron bombardment rather than proton affinity, bypassing the ion suppression issues seen in ESI. Furthermore, EI induces a predictable
Quantitative Comparison Data
| Parameter | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization) |
| Primary Application | Structural fragmentation, Library matching | Trace impurity profiling in polar matrices |
| Ionization Efficiency | High (Volatility-driven) | Low (Proton affinity limited) |
| Precursor Ion | M+• (m/z 218.0) | [M+H]+ (m/z 219.0) |
| Isotope Pattern (Cl2) | 218 (100%), 220 (65%), 222 (11%) | 219 (100%), 221 (65%), 223 (11%) |
| Key Fragments | m/z 175[M - C3H7]+, m/z 176[M - C3H6]+• | m/z 177[M+H - C3H6]+ |
Self-Validating Experimental Protocols
Protocol A: GC-EI-MS (Primary Method)
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Hexane.
-
Chromatography: Inject 1 µL (split ratio 20:1) onto an HP-5ms capillary column (30m x 0.25mm x 0.25µm). Set oven program: 100°C hold for 1 min, ramp at 20°C/min to 280°C.
-
Ionization: Operate the MS source at 230°C with an electron energy of 70 eV.
-
Self-Validation Check: The protocol is programmed to automatically calculate the 35Cl/37Cl isotopic abundance ratio of the molecular ion cluster (m/z 218/220/222). If the ratio deviates from the theoretical 9:6:1 distribution by >5%, the sequence halts. This self-validating step prevents false positives caused by co-eluting aliphatic matrix interferences.
Protocol B: LC-ESI-MS/MS (Secondary Method)
-
Sample Preparation: Dissolve 10 µg of analyte in 1.0 mL of Acetonitrile.
-
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Mobile phase: Water (0.1% Formic acid) and ACN (0.1% Formic acid) using a 5-95% gradient over 5 minutes.
-
Ionization: ESI positive mode. Capillary voltage 3.5 kV, desolvation temperature 400°C.
-
Self-Validation Check: Due to the target's poor ionization, the protocol utilizes a post-column continuous infusion of a fluorinated pyrimidine internal standard. If the internal standard signal drops by >30% at the target's retention time, the system flags critical matrix-induced ion suppression , automatically invalidating the quantitative result.
Nuclear Magnetic Resonance: 1D vs. 2D Techniques
Causality & The Symmetry Challenge
Spectroscopic studies of halogenated pyrimidines highlight the profound influence of halogen substitution on core electronic structures. The primary challenge in the NMR analysis of this specific compound is its internal plane of symmetry passing through C2 and C5.
Because of this symmetry, the C4 and C6 carbons are chemically and magnetically equivalent, resonating as a single, degenerate peak in the 13C NMR spectrum. Furthermore, because C2, C4, C5, and C6 are all quaternary carbons, they lack dipole-dipole relaxation mechanisms from directly attached protons. A standard 1D 13C NMR experiment will often fail to accurately integrate these peaks or prove regiochemistry. To definitively prove that the methyl group is at C5 and the isobutyl group is at C2, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory. The 5-methyl protons will show a strong 3J correlation to the degenerate C4/C6 carbons, unambiguously anchoring the structural assignment.
Resonance Assignment Data
| Position | 1H NMR (500 MHz, CDCl3) | 13C NMR (125 MHz, CDCl3) | Key 2D HMBC Correlations (H → C) |
| 2-Isobutyl (CH3) | 0.95 ppm (d, J = 6.7 Hz, 6H) | 22.4 ppm | CH, CH2 |
| 2-Isobutyl (CH) | 2.15 ppm (nonet, J = 6.7 Hz, 1H) | 28.1 ppm | CH3, CH2, C2 |
| 2-Isobutyl (CH2) | 2.70 ppm (d, J = 7.2 Hz, 2H) | 46.5 ppm | CH, CH3, C2, N1/N3 |
| C2 (Pyrimidine) | - | 170.2 ppm (Quat.) | - |
| C4 / C6 (Pyrimidine) | - | 161.5 ppm (Quat., C-Cl) | - |
| C5 (Pyrimidine) | - | 128.0 ppm (Quat.) | - |
| 5-Methyl | 2.35 ppm (s, 3H) | 14.5 ppm | C4, C5, C6 |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition (1D): Acquire 1H NMR (16 scans) and 13C NMR (512 scans) on a 500 MHz spectrometer equipped with a cryoprobe.
-
Acquisition (2D): Acquire 1H-13C HMBC optimized for long-range couplings of J = 8 Hz.
-
Self-Validation Check: To overcome the lack of NOE enhancement on the quaternary carbons, the protocol enforces an inter-pulse delay (D1) of 15 seconds. The software script automatically integrates the 13C peaks. If the integrated area of the degenerate C4/C6 carbon signal (161.5 ppm) does not perfectly double that of the C2 carbon (170.2 ppm) within a 5% margin of error, the system flags the D1 delay as insufficient. This prevents erroneous quantitative structural assumptions based on incomplete relaxation.
References
-
[1] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at:[Link]
-
[2] Metal-free highly site-selective N-arylation of polyhalogenated pyridines and pyrimidines. RSC Advances. Available at:[Link]
-
Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing. Available at:[Link]
-
[3] 5-Bromouracil | C4H3BrN2O2 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Sources
Resolving Halogen Bonds in 4,6-Dichloro-5-methylpyrimidine Analogs: A Comparative Guide to Single-Crystal X-Ray Diffractometers
As a Senior Application Scientist, I frequently consult with structural biologists and medicinal chemists who are developing next-generation kinase inhibitors and agricultural compounds. A recurring structural motif in these pipelines is the 4,6-dichloro-5-methylpyrimidine (DMP) core. Understanding the solid-state conformation of DMP analogs is not just an academic exercise; it is a critical step in rational drug design.
The crystalline packing of these analogs is governed by highly directional intermolecular interactions—specifically, C–H···N hydrogen bonds and C–Cl···O/N halogen bonds. Accurately mapping the electron density of these interactions requires high-resolution single-crystal X-ray diffraction (SC-XRD). In this guide, we will objectively compare the performance of the two leading SC-XRD platforms on the market—the Bruker D8 VENTURE and the Rigaku XtaLAB Synergy-S—and provide a self-validating experimental protocol for resolving these complex halogenated structures.
Structural Chemistry & Halogen Bonding in Pyrimidine Analogs
To understand the instrumental requirements, we must first understand the molecule. DMP crystallizes in a monoclinic system (space group P2₁/n), forming a nearly planar structure where molecules are linked by pairs of C–H···N hydrogen bonds that create inversion dimers 1.
However, the most critical feature for drug-target binding is the halogen bond . Halogen bonding is driven by the
Fig 1. Mechanism of sigma-hole driven halogen bonding in chlorinated pyrimidines.
Comparative Instrument Analysis: Bruker vs. Rigaku
When selecting an SC-XRD platform for halogenated heterocycles, the choice often narrows down to the Bruker D8 VENTURE 3 and the Rigaku XtaLAB Synergy-S 4. Both are exceptional systems, but they achieve phase resolution through slightly different engineering philosophies.
Table 1: SC-XRD Platform Comparison for Pyrimidine Analysis
| Feature | Bruker D8 VENTURE | Rigaku XtaLAB Synergy-S | Causality / Impact on DMP Analysis |
| X-Ray Source | I | PhotonJet-S (Mo/Cu/Ag) | Mo K |
| Detector | PHOTON III (Mixed-mode) | HyPix-6000HE (HPC) | Both utilize photon-counting to eliminate dark noise. This is crucial for capturing the weak high-angle reflections needed to model the |
| Goniometer | FIXED-CHI or KAPPA | High-speed Kappa | Kappa geometry allows rapid reorientation, ensuring >99% data completeness and high multiplicity for low-symmetry monoclinic cells. |
| Software Suite | APEX4 / PROTEUM | CrysAlisPro | Both suites feature automated intrinsic phasing, which effortlessly resolves the heavy Cl atoms from the lighter pyrimidine carbon/nitrogen ring. |
Verdict: For routine structural confirmation, both instruments perform flawlessly. However, if your goal is experimental charge density analysis to quantify the exact electrostatic potential of the halogen bond, the Bruker D8 VENTURE equipped with Mo K
Self-Validating Experimental Protocol
To ensure scientific integrity, every crystallographic workflow must be a self-validating system. The following protocol details the causality behind each step when analyzing 4,6-dichloro-5-methylpyrimidine analogs.
Step 1: Vapor Diffusion Crystallization
-
Procedure: Dissolve 10 mg of the DMP analog in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20°C for 48–72 hours.
-
Causality: Vapor diffusion provides a controlled, slow supersaturation gradient. This minimizes rapid nucleation, thereby reducing crystal mosaicity and preventing the formation of twinned lattices, which severely complicate phase resolution.
Step 2: Cryo-Loop Mounting
-
Procedure: Submerge the target crystal (>0.1 mm in at least two dimensions) in Paratone-N oil. Mount it onto a 50
m MicroMount and immediately transfer it to the diffractometer's 100 K nitrogen gas stream. -
Causality: The hydrophobic oil displaces surface mother liquor, preventing ice ring formation during flash-cooling. Cooling to 100 K drastically reduces atomic thermal vibration (Debye-Waller factors), enhancing the high-angle diffraction intensity necessary for mapping the halogen's electron density.
Step 3: Data Collection Strategy
-
Procedure: Utilize Mo K
radiation ( = 0.71073 Å) with a microfocus source. Set a multi-scan strategy ( and scans) to achieve >99% completeness and a multiplicity of >4. -
Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption by the heavy chlorine atoms (
~ 0.85 mm⁻¹ for Mo). High multiplicity ensures accurate outlier rejection and robust empirical absorption correction.
Step 4: Integration and Anisotropic Refinement
-
Procedure: Integrate frames using APEX4 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing. Refine the structure using full-matrix least-squares on F² (SHELXL), applying anisotropic displacement parameters to all non-hydrogen atoms.
-
Causality: Anisotropic refinement models the electron density of atoms as ellipsoids rather than spheres. This is strictly required for chlorine atoms in pyrimidines, as their electron density is highly directional due to the polarizability of the C–Cl bond.
Fig 2. Self-validating SC-XRD workflow for resolving pyrimidine analog structures.
Data Presentation & Refinement Metrics
A successful experiment validates itself through its refinement statistics. When processing data for 4,6-dichloro-5-methylpyrimidine analogs, compare your output against the benchmark metrics in Table 2 to ensure structural integrity.
Table 2: Expected Refinement Metrics for DMP Analogs (Mo K , 100 K)
| Metric | Acceptable Threshold | Target for Halogen Bond Analysis | Scientific Rationale |
| Resolution Limit | High resolution is required to model the anisotropic electron density of the | ||
| R1 (I > 2 | A lower R1 indicates the calculated atomic model accurately reflects the true experimental electron density map. | ||
| wR2 (All data) | Ensures variance is minimized across both strong (low-angle) and weak (high-angle) reflections. | ||
| Goodness-of-Fit (S) | Validates that the weighting scheme applied to the reflection data is statistically appropriate. |
By strictly adhering to these parameters and leveraging the advanced photon-counting capabilities of modern diffractometers, researchers can confidently resolve the subtle halogen bonding networks that dictate the efficacy of pyrimidine-based therapeutics.
References
-
Medjani, M. et al. "Crystal structure of 4,6-dichloro-5-methylpyrimidine." Acta Crystallographica Section E: Crystallographic Communications, National Institutes of Health (PMC).[Link]
-
Wilcken, R. et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
"D8 VENTURE - The Standard for Quality and Versatility in Single Crystal XRD." Bruker.[Link]
Sources
comparing biological activity of different 2-substituted pyrimidines
Comparative Biological Activity of 2-Substituted Pyrimidine Derivatives: A Comprehensive Guide for Drug Discovery
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. As a Senior Application Scientist, I frequently evaluate how specific structural modifications dictate target engagement. Among these modifications, substitution at the C-2 position—particularly the introduction of an amino group (2-aminopyrimidines)—dramatically alters the biological activity profile of the molecule.
This guide objectively compares the biological performance of various 2-substituted pyrimidines, explains the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for evaluating novel derivatives.
Mechanistic Rationale: The "Hinge-Binding" Causality
To understand why 2-substituted pyrimidines are exceptionally potent, we must look at the structural causality of target engagement. In kinase inhibitors, the pyrimidine core frequently acts as an ATP-mimetic. The nitrogen atoms within the pyrimidine ring (N1 and N3) function as hydrogen bond acceptors. When an amino group is introduced at the C-2 position, it acts as a hydrogen bond donor.
This creates a highly specific Donor-Acceptor-Acceptor (D-A-A) motif that is perfectly complementary to the backbone amide linkages within the "hinge region" of many kinases (such as Cyclin-Dependent Kinases and IKKβ). Substituents on the 2-amino group (e.g., bulky aryl groups vs. small alkyl groups) dictate the molecule's ability to access deeper hydrophobic pockets, directly controlling kinase selectivity and off-target toxicity.
Fig 1. Hydrogen bonding causality between 2-aminopyrimidines and kinase hinge regions.
Comparative Biological Activity Profiles
The biological activity of a pyrimidine derivative is highly sensitive to the nature of its 2-substitution. Experimental data across multiple therapeutic targets demonstrates that shifting from an unsubstituted pyrimidine to a 2-arylamino or 2-alkylamino pyrimidine can increase potency by several orders of magnitude.
A. IKKβ Inhibition (Anti-Inflammatory & Oncology)
The IκB kinase β (IKKβ) pathway is a critical driver of colorectal cancer progression. Recent structural optimization studies have shown that 2-aminopyrimidine derivatives are highly selective IKKβ inhibitors. For example, compound LP46 , which features a 6-(1-methyl)-1H-indazole moiety at the C-4 position and a critical 2-amino substitution, demonstrates exceptional potency with an IC50 of 7.5 nM, vastly outperforming bulkier N-alkyl substitutions [1].
B. Cyclin-Dependent Kinases (CDK1/2)
In the realm of cell cycle regulation, 2-arylamino substitutions are paramount. Studies on O4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines reveal that incorporating a 2-arylamino group (specifically with a sulfonamide or carboxamide at the 4'-position) yields highly potent CDK2 inhibitors. The 4'-carboxamide derivative achieves an IC50 of 1.1 nM against CDK2 by forming an additional critical interaction with an aspartate residue in the active site [2].
C. Non-Kinase Targets: β-Glucuronidase
Beyond kinases, 2-aminopyrimidines exhibit broad-spectrum activity. When evaluating β-glucuronidase—an enzyme implicated in colon cancer and renal diseases—catalyst-free synthesis of 2-aminopyrimidine derivatives yielded Compound 24 . This derivative achieved an IC50 of 2.8 µM, significantly outperforming the standard clinical inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM) [3].
Quantitative Data Summary
| Compound Class / Lead | Target Enzyme | 2-Position Substitution | C-4 / C-6 Substitution | IC50 Value | Reference Standard IC50 |
| LP46 | IKKβ | Primary Amino (-NH2) | 6-(1-methyl)-1H-indazole | 7.5 nM | SC-514 (Sub-optimal) |
| 4'-Carboxamide Deriv. | CDK2 | 2-Arylamino | O4-cyclohexylmethyl | 1.1 nM | NU2058 (10+ nM) |
| Compound 24 | β-Glucuronidase | 2-Alkylamino | 4,6-dichloro core | 2.8 µM | D-saccharic acid (45.7 µM) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, any hit compound identified in a biochemical assay must be validated through orthogonal cellular assays. A self-validating system rules out false positives caused by assay interference (e.g., aggregation, fluorescence quenching) and confirms that the compound can penetrate cell membranes to engage its target.
Fig 2. Self-validating experimental workflow for evaluating pyrimidine derivatives.
Protocol 1: Biochemical Validation via ADP-Glo Kinase Assay
Causality: We utilize the ADP-Glo assay because it quantifies kinase activity by measuring the ADP formed during the reaction. This provides a universal, non-radioactive readout that is independent of the specific substrate sequence, allowing for direct comparison between different kinases (e.g., CDK2 vs. IKKβ).
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute the 2-substituted pyrimidine compounds in DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.
-
Equilibration: Add the target kinase to the compound wells and incubate for 30 minutes at room temperature. Causality: This pre-incubation establishes binding equilibrium, which is critical for accurately calculating the IC50 of competitive hinge-binding inhibitors.
-
Reaction Initiation: Add the ATP/Substrate mix. Maintain the ATP concentration strictly at the
value for the specific kinase to ensure the assay is sensitive to competitive inhibitors. -
Termination & Detection: After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Following a 40-minute incubation, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.
Protocol 2: Cellular Target Engagement (Phospho-Western Blotting)
Causality: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or active efflux. This protocol confirms that the pyrimidine derivative successfully enters the cell and inhibits the specific intracellular target (e.g., preventing the phosphorylation of IκBα by IKKβ).
-
Cell Seeding: Seed target cells (e.g., HCT116 human colorectal cancer cells) in 6-well plates and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of the pyrimidine derivative (e.g., 1 nM to 10 µM) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate ligand (e.g., 10 ng/mL TNF-α for 15 minutes) to acutely activate the target signaling pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely mandatory here; without them, endogenous phosphatases will rapidly erase the phosphorylation signal during lysis, resulting in false negatives.
-
Immunoblotting: Resolve the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-IκBα) and the total target protein. Normalize the phospho-signal to the total protein signal using densitometry to calculate the cellular IC50.
References
-
Wang, K., et al. "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, American Chemical Society, 2025. URL:[Link]
-
Sayle, K. L., et al. "Structure-Based design of 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-Dependent kinases 1 and 2." Bioorganic & Medicinal Chemistry Letters, Elsevier, 2003. URL:[Link]
-
Iqbal, S., et al. "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules, MDPI, 2022. URL:[Link]
Structure-Activity Relationship (SAR) of Pyrimidine Kinase Inhibitors: A Comparative Guide to CDK4/6 Targeting
As a Senior Application Scientist navigating the complex landscape of targeted oncology, I frequently evaluate the biochemical and structural nuances that differentiate seemingly similar therapeutics. The pyrimidine scaffold—and its fused derivatives—represents a privileged pharmacophore in kinase drug discovery. Because the pyrimidine ring acts as an isostere of the adenine ring of ATP, these molecules seamlessly mimic hinge-region binding interactions within the kinase active site 1.
This guide provides an objective, data-driven comparison of the three FDA-approved CDK4/6 inhibitors: Palbociclib , Ribociclib , and Abemaciclib . By analyzing their structure-activity relationships (SAR) and providing self-validating experimental workflows, this document serves as a definitive resource for researchers and drug development professionals.
SAR Analysis: The Pyrimidine Core and Kinase Selectivity
While all three inhibitors target the ATP-binding pocket of Cyclin-Dependent Kinases 4 and 6, structural modifications to their pyrimidine cores dictate their distinct pharmacological profiles.
-
Palbociclib (The Pioneer): Built on a pyrido[2,3-d]pyrimidine core, Palbociclib utilizes a cyclopentyl group to occupy the hydrophobic pocket of the kinase, while a piperazine side chain extends into the solvent-exposed region to improve aqueous solubility. It exhibits a highly balanced affinity, inhibiting CDK4 and CDK6 almost equally (ratio ~1:1.5) 2.
-
Ribociclib (Enhanced Selectivity): Ribociclib features a pyrrolo[2,3-d]pyrimidine scaffold. Replacing the pyridine ring with a pyrrole ring alters the electron density and subtly shifts the binding thermodynamics. This structural tweak results in a 4-fold preference for CDK4 over CDK6, reducing off-target hematological toxicity associated with profound CDK6 inhibition 2.
-
Abemaciclib (High Potency & BBB Penetration): Unlike the fused bicyclic cores of its predecessors, Abemaciclib utilizes a 2-aminopyrimidine core coupled with a distinct benzimidazole substituent and a fluorine atom. This divergence significantly increases its potency (IC50 = 2 nM for CDK4) and alters its lipophilicity, allowing it to cross the blood-brain barrier (BBB) 3. However, this expanded kinase profile also results in the off-target inhibition of CDK9 2.
Quantitative Performance Comparison
The following table summarizes the biochemical performance of these inhibitors based on standardized cell-free assays [[2]](), 4.
| Inhibitor | Core Scaffold | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Selectivity Ratio (CDK4:CDK6) | Key Pharmacological Differentiator |
| Palbociclib | Pyrido[2,3-d]pyrimidine | 9 – 11 | 15 | ~ 1:1.5 | Balanced CDK4/6 inhibition; standard baseline. |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | 10 | 39 | ~ 1:4 | Higher CDK4 selectivity; lower CDK6 toxicity. |
| Abemaciclib | 2-aminopyrimidine | 2 | 9.9 | ~ 1:5 | Highest potency; BBB penetrant; CDK9 inhibition. |
Mechanistic Visualization
To understand the efficacy of these pyrimidine derivatives, we must visualize their intervention in the cell cycle. By outcompeting ATP, these inhibitors prevent the CDK4/6 complex from phosphorylating the Retinoblastoma (Rb) protein, thereby trapping the E2F transcription factor and halting the cell cycle at the G1 phase 5.
CDK4/6-Rb-E2F signaling pathway and the mechanism of pyrimidine-based kinase inhibitors.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the data presented above must be reproducible. Below are the optimized, step-by-step methodologies used to evaluate the SAR of pyrimidine kinase inhibitors. I have designed these protocols to be self-validating, explaining the causality behind each critical step.
Protocol A: Time-Resolved FRET (TR-FRET) for IC50 Determination
Purpose: To quantify the biochemical potency of the inhibitors against isolated kinase complexes.
-
Reagent Preparation: Reconstitute recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Using specific cyclin partners (D1 for CDK4, D3 for CDK6) ensures the kinase is folded into its physiologically active conformation, preventing artificially inflated IC50 values.
-
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrimidine inhibitors in 100% DMSO, then dilute 1:10 in kinase buffer.
-
Causality: A 10-point curve captures both the upper and lower asymptotes of the dose-response relationship, which is mathematically required for an accurate Hill slope calculation.
-
-
Reaction Initiation: Combine the kinase complex, inhibitor, and a ULight-labeled generic substrate. Initiate the reaction by adding ATP at exactly the
concentration for each respective kinase.-
Causality: Testing precisely at the ATP
standardizes the assay. Because these are ATP-competitive inhibitors, this allows direct comparison of values across different kinases regardless of their intrinsic ATP affinity.
-
-
Detection & Validation: After 60 minutes, add EDTA to stop the reaction, followed by a Europium (Eu)-labeled anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm).
-
Self-Validation Check: Always include a no-enzyme control (0% activity) and a vehicle control (100% activity). Calculate the Z'-factor; an assay is only validated and trustworthy if Z' > 0.5, proving that the signal window is robust against background noise.
-
Protocol B: Cellular Target Engagement via Phospho-Rb Western Blotting
Purpose: To prove that the biochemical inhibition translates to functional cellular mechanism (target engagement).
-
Cell Culture & Treatment: Seed MCF-7 (ER+/HER2-) breast cancer cells in 6-well plates. Treat with varying concentrations of inhibitors (1 nM to 1 μM) for exactly 24 hours.
-
Causality: A 24-hour incubation is critical. It provides sufficient time for existing phosphorylated Rb to turn over and degrade, revealing the true steady-state kinase inhibition rather than residual signaling.
-
-
Lysis & Phosphatase Inhibition: Lyse cells on ice using RIPA buffer supplemented with 1 mM NaF, 1 mM Na3VO4, and protease inhibitors.
-
Causality: NaF and Na3VO4 are potent phosphatase inhibitors. Their inclusion prevents post-lysis dephosphorylation of Rb by endogenous enzymes, preserving the exact cellular state at the time of lysis.
-
-
SDS-PAGE & Transfer: Resolve lysates on an 8% polyacrylamide gel and transfer to a PVDF membrane.
-
Probing & Self-Validation: Probe the membrane with antibodies against Phospho-Rb (Ser780) , Total Rb , and GAPDH .
-
Self-Validation Check: Phosphorylation at Ser780 is highly specific to CDK4/6 activity. By analyzing the ratio of pRb(Ser780) to Total Rb, you internally normalize for any variations in protein loading or drug-induced changes in overall protein expression, isolating the true kinase inhibitory effect.
-
References
-
1 Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Source: researchgate.net. URL:
-
2 Title: Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC. Source: nih.gov. URL:
-
[[3]]() Title: Abemaciclib (LY2835219) | CDK4/6 Inhibitor | CAS 1231929-97-7 | Selleck Chemicals. Source: selleckchem.com. URL:
-
5 Title: Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas. Source: mdpi.com. URL:
-
[[4]]() Title: Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer. Source: unclineberger.org. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. unclineberger.org [unclineberger.org]
- 5. Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas [mdpi.com]
comparing efficacy of pyrimidine vs. quinazoline core structures
An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the pharmacodynamic and structural profiles of quinazoline and pyrimidine scaffolds in kinase inhibitor design.
Executive Summary: The Evolution of Kinase Pharmacophores
In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on mimicking the adenine ring of adenosine triphosphate (ATP). Two foundational heterocyclic scaffolds have dominated this space: the quinazoline core and the pyrimidine core.
While both function primarily as ATP-competitive anchors within the kinase hinge region, their distinct structural rigidities and electronic properties dictate vastly different clinical efficacies, target selectivities, and resistance profiles. This guide objectively compares these two core structures, utilizing the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) as primary comparative models, and provides self-validating experimental frameworks for their evaluation.
Structural & Mechanistic Causality
To understand the efficacy differences between these scaffolds, we must analyze the causality behind their binding mechanics within the ATP-binding pocket.
The Quinazoline Core: Rigid Precision
The quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring. This bicyclic structure is highly planar and rigid.
-
Binding Mechanism: The N1 and N3 atoms of the quinazoline ring serve as critical hydrogen bond acceptors, interacting directly with the backbone amide of the hinge region (e.g., Met793 in EGFR) 1.
-
Efficacy Profile: Because of its rigidity, quinazoline is exceptionally potent against wild-type (WT) kinases and activating mutations (like EGFR L858R). First-generation inhibitors like Gefitinib and Erlotinib rely on this core 2.
-
The Limitation: When a gatekeeper mutation occurs (e.g., T790M in EGFR), the substitution of a small threonine with a bulky methionine creates a severe steric clash with the rigid quinazoline ring, rendering the drug ineffective.
The Pyrimidine Core: Flexible Adaptability
The pyrimidine scaffold is a monocyclic, six-membered ring with two nitrogen atoms.
-
Binding Mechanism: While it also anchors to the hinge region, its monocyclic nature allows for greater rotational freedom of attached substituents (such as aniline rings at the C2 or C4 positions).
-
Efficacy Profile: This flexibility allows drug designers to engineer molecules that physically bypass the steric hindrance of gatekeeper mutations. Third-generation inhibitors (e.g., Osimertinib) utilize a pyrimidine core coupled with an acrylamide "warhead" to form a covalent bond with Cys797, achieving high potency against T790M mutants while sparing WT EGFR 3.
EGFR signaling pathway targeted by quinazoline and pyrimidine inhibitors.
Quantitative Efficacy & Selectivity Profiles
The structural differences translate directly into measurable in vitro potency. The table below aggregates representative IC50 values, demonstrating how the pyrimidine core sacrifices some wild-type affinity to achieve profound mutant selectivity 4.
| Scaffold Type | Representative Inhibitor | Target Profile | EGFR WT IC50 (nM) | EGFR T790M/L858R IC50 (nM) | Primary Binding Mode |
| Quinazoline | Gefitinib | 1st Gen (Reversible) | ~2.5 | > 1000 | Reversible, ATP-competitive |
| Quinazoline | Afatinib | 2nd Gen (Irreversible) | ~0.5 | ~10.0 | Covalent (Cys797) |
| Quinazoline | Vandetanib | Dual EGFR/VEGFR-2 | ~13.0 | > 500 | Reversible, Multi-kinase |
| Pyrimidine | Osimertinib | 3rd Gen (Irreversible) | ~12.0 | ~1.0 | Covalent (Cys797), Mutant-selective |
| Pyrrolopyrimidine | Avitinib | 3rd Gen (Irreversible) | > 100 | ~1.5 | Covalent (Cys797), Mutant-selective |
Data synthesized from comparative kinase assay literature. Note: IC50 values vary based on specific assay ATP concentrations.
Experimental Validation: Self-Validating Protocols
To objectively compare a novel pyrimidine derivative against a quinazoline standard, researchers must employ an assay that accounts for both reversible and irreversible binding kinetics. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay is designed as a self-validating system.
Step-by-Step Methodology & Causality
1. Compound Preparation & Serial Dilution
-
Action: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute to 4X final concentration in kinase buffer.
-
Causality: A 10-point curve ensures sufficient data points across the exponential phase of the dose-response curve, allowing for an accurate non-linear regression fit (Hill slope calculation).
2. Kinase-Inhibitor Pre-incubation
-
Action: Incubate the recombinant kinase (e.g., EGFR T790M) with the inhibitor for 60 minutes at room temperature before adding ATP.
-
Causality (Critical Step): Pyrimidine-based 3rd-generation inhibitors often utilize a Michael acceptor to form a covalent bond. This is a two-step process: initial reversible affinity (
) followed by irreversible bond formation ( ). Skipping this pre-incubation will artificially inflate the IC50, leading to a false underestimation of the compound's clinical potency.
3. ATP and Substrate Addition
-
Action: Initiate the reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Causality: The ATP concentration must be set exactly at the apparent
of the specific kinase batch. If ATP is too high, competitive quinazoline inhibitors will appear falsely inactive. If too low, the assay lacks physiological relevance.
4. Reaction Termination & Detection
-
Action: After 60 minutes, add the TR-FRET detection buffer (containing EDTA and Europium-labeled anti-phospho antibodies).
-
Causality: EDTA chelates the
required for kinase activity, instantly freezing the reaction state. TR-FRET eliminates background auto-fluorescence from the chemical compounds, ensuring that the readout is strictly a function of kinase activity.
Self-validating TR-FRET experimental workflow for kinase inhibitor evaluation.
Conclusion: Choosing the Right Scaffold
The choice between a quinazoline and pyrimidine core is not a matter of one being universally superior; it is a matter of target biology.
-
If the goal is to develop a highly potent, broad-spectrum inhibitor for wild-type targets or dual-inhibition (e.g., EGFR/VEGFR-2), the quinazoline core remains an exceptionally efficient starting point due to its rigid hydrogen-bonding network 5.
-
If the goal is to overcome acquired resistance driven by active-site steric mutations (like T790M), the structural flexibility of the pyrimidine (or fused pyrrolopyrimidine) core is mandatory to achieve the necessary conformational adaptability.
References
-
Title: Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy Source: ResearchGate URL: [Link]
-
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]
-
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents Source: Pharmaceutical Sciences URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases has led to numerous successful therapeutics, particularly in oncology.[1][3] However, the high degree of structural conservation across the human kinome presents a significant challenge: ensuring the selective action of these inhibitors.[4] Off-target activity can lead to unforeseen toxicities or even produce beneficial polypharmacology, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development.[5]
This guide provides an in-depth comparison of the prevailing methodologies for profiling the cross-reactivity of pyrimidine-based inhibitors. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, empowering you to design a profiling strategy that is both scientifically rigorous and strategically sound.
The Rationale for Rigorous Profiling: Why Selectivity Matters
Protein kinases are central regulators of a vast array of cellular processes.[6] The human kinome comprises over 500 members, and their ATP-binding sites, the target for most small molecule inhibitors, share significant structural similarities.[4] This homology is the primary reason why achieving absolute selectivity is a formidable task.
A lack of selectivity can manifest in several ways:
-
Toxicity: Inhibition of unintended kinases can disrupt essential cellular functions, leading to adverse effects.[4]
-
Reduced Efficacy: Off-target binding can diminish the concentration of the inhibitor available to engage its intended target.
-
Confounded Biological Interpretation: When studying a signaling pathway using a poorly characterized inhibitor, it becomes difficult to definitively attribute observed phenotypes to the inhibition of the primary target.
Conversely, a well-defined "off-target" profile can be advantageous. The concept of polypharmacology, where a single drug modulates multiple targets, has gained traction as a strategy for treating complex diseases like cancer. Understanding these interactions is key to harnessing their therapeutic potential.
A Comparative Analysis of Profiling Methodologies
The modern drug discovery toolkit offers a diverse array of techniques to assess inhibitor selectivity. These can be broadly categorized into in vitro (biochemical) and cell-based (in-cell) approaches. The choice of methodology depends on the stage of drug development, the specific questions being asked, and available resources.
In Vitro Approaches: A Direct Measure of Interaction
In vitro assays provide a direct measurement of an inhibitor's ability to interact with a purified kinase. They are often the first step in selectivity profiling due to their high throughput and relatively low cost.
| Methodology | Principle | Strengths | Limitations |
| Radiometric Kinase Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7] | Considered the "gold standard" for measuring enzymatic activity.[4] High sensitivity. | Requires handling of radioactive materials. Lower throughput than other methods. |
| Competitive Binding Assays | Measures the displacement of a known, high-affinity ligand from the kinase by the test inhibitor.[6][8] | High throughput, suitable for large-scale kinome screening. Does not require active enzyme. | Provides affinity (Kd) rather than inhibitory activity (IC50). May not reflect functional inhibition. |
| Affinity Chromatography | Immobilized inhibitors are used to capture interacting kinases from a cell lysate.[6] | Can identify novel, unexpected off-targets. | Results can be influenced by kinase abundance. May not reflect true binding affinities in solution.[6] |
| Thermal Shift Assays (DSF) | Measures the change in a protein's melting temperature upon ligand binding.[6] | Label-free and can be performed in high-throughput format. | Not all binding events result in a significant thermal shift. |
Cell-Based Approaches: Profiling in a Physiological Context
While in vitro assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Cell-based methods provide a more physiologically relevant assessment of an inhibitor's selectivity.
| Methodology | Principle | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein in intact cells or lysates upon ligand binding.[9][10] | Provides direct evidence of target engagement in a cellular context. Unbiased and can identify novel off-targets.[9] | Requires specialized equipment and expertise. Data analysis can be complex. |
| NanoBRET™ Target Engagement Assays | A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in living cells.[5][8] | Provides quantitative measurement of intracellular target occupancy. High sensitivity and suitable for high-throughput screening.[8] | Requires genetic modification of cells to express the target protein with a NanoLuc® luciferase tag. |
| Phosphoproteomics | Quantitative mass spectrometry-based approach to measure changes in the phosphorylation status of thousands of proteins following inhibitor treatment. | Provides a global view of the inhibitor's impact on cellular signaling pathways. Can identify downstream effects of on- and off-target inhibition. | Technically demanding and data analysis is complex. Does not directly measure inhibitor-protein binding. |
Designing a Phased Approach to Cross-Reactivity Profiling
A robust cross-reactivity profiling strategy is typically tiered, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays for promising candidates.
Caption: A typical workflow for cross-reactivity profiling.
Experimental Protocols: A Closer Look
To provide a practical understanding, here are condensed, step-by-step methodologies for two key assays.
Protocol 1: In Vitro Radiometric Kinase Assay (for IC50 Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine-based inhibitor against a specific kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the pyrimidine-based inhibitor at various concentrations (typically a 10-point serial dilution).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of an inhibitor in a cellular context.
-
Cell Treatment: Treat cultured cells with the pyrimidine-based inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Mechanism: Pyrimidine Inhibitor Binding
The efficacy of pyrimidine-based inhibitors stems from their ability to mimic the adenine base of ATP and form critical hydrogen bonds with the "hinge" region of the kinase active site.
Caption: Pyrimidine inhibitor interactions in the kinase ATP pocket.
Conclusion: An Integrated Approach for Comprehensive Understanding
The selection of an appropriate cross-reactivity profiling strategy is not a one-size-fits-all decision. A comprehensive understanding of a pyrimidine-based inhibitor's selectivity profile requires an integrated approach that leverages the strengths of both in vitro and cell-based methodologies. By beginning with broad kinome scans and progressively moving towards more physiologically relevant assays for promising candidates, researchers can build a robust data package that elucidates both on-target potency and the broader off-target landscape. This knowledge is paramount for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.
References
-
Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery and characterization. Nature Reviews Chemical Biology, 8(3), 195-205. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2015). The art of kinase inhibitor selectivity. ACS Chemical Biology, 10(1), 23-30. [Link]
-
Vasta, V., Robers, M. B., & Machleidt, T. (2018). Abstract 3902: A universal platform for measuring target engagement and compound affinity in live cells. Cancer Research, 78(13 Supplement), 3902-3902. [Link]
-
Wu, G., Feng, X., & Stein, L. (2010). A human protein-protein interaction network for disease and drug discovery. Science Signaling, 3(120), ra33-ra33. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pelagobio.com [pelagobio.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Comparative Molecular Docking Studies of Pyrimidine Derivatives: A Guide to Target-Specific Inhibitor Design
The pyrimidine scaffold is a privileged pharmacophore in rational drug design, frequently acting as a bioisostere for the adenine ring of ATP. This structural mimicry allows pyrimidine derivatives to competitively bind the hinge region of various kinases, making them potent candidates for oncology and infectious disease therapeutics.
This guide provides an objective, data-driven comparison of different pyrimidine subclasses—such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines—against critical protein targets including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Comparison of Docking Affinities
When evaluating the efficacy of pyrimidine derivatives, molecular docking serves as the first predictive filter before in vitro validation. The table below synthesizes experimental and computational data across multiple studies, comparing the performance of distinct pyrimidine modifications.
Table 1: Comparative Docking Affinities and In Vitro Efficacy of Pyrimidine Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Experimental IC50 / Affinity | Key Interacting Residues | Reference |
| Pyrazolo[3,4-d]pyrimidine (Cmpd 8) | EGFR (Wild Type) | -6.40 | 3.8 µg/mL (MCF7 cell line) | Met793, Leu718 | [1],[2] |
| Pyrazolo[3,4-d]pyrimidine (Cmpd 8) | EGFR (T790M Mutant) | -7.53 | Not specified | Met790, Lys745 | [2] |
| Thieno[2,3-d]pyrimidine (Cmpd 5b) | EGFR (Wild Type) | -9.80* | 37.19 nM | Met793, Cys797 | [3] |
| 4-Fluorophenyl Pyrimidine (Cmpd 4g) | CDK2 (PDB: 1HCK) | -7.90 | 98.5 µg/mL | Leu83, Glu81 | [4] |
| Pyrazoline-Pyrimidine (Cmpd 4Aiii) | EGFR Kinase | -10.91 | 0.19 µM | Met793, Asp855 | [5] |
*Note: Binding energies vary by the specific scoring function used; comparative analysis relies on internal study controls (e.g., Erlotinib or Gefitinib).
Mechanistic Causality in Experimental Choices
A robust molecular docking study is not merely a software execution; it is a self-validating thermodynamic model. The choices made during the preparation phase directly dictate the physical realism of the simulation.
-
Protonation and Tautomerization: Pyrimidine nitrogen atoms (N1, N3) are highly sensitive to physiological pH. Assigning the correct tautomeric state during ligand preparation is critical. A mismatched protonation state will artificially repel the ligand from the hinge region residues (e.g., Met793 in EGFR), leading to false-positive weak binding energies.
-
Grid Box Targeting: Centering the grid box strictly on the ATP-binding pocket ensures the Lamarckian Genetic Algorithm (LGA) focuses computational effort on the biologically relevant conformational space, rather than exploring allosteric sites with low pharmacological relevance.
-
MD Simulation as a Validation Gate: Static docking poses often overestimate binding affinity due to rigid receptor backbones. Employing a 100 ns Molecular Dynamics (MD) simulation validates the complex's stability, ensuring the pyrimidine scaffold does not dissociate under physiological thermodynamic fluctuations, a standard practice in6[6].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating molecular docking workflow for pyrimidine derivatives.
Step 1: Ligand Preparation and Optimization
-
Construct the 2D structures of the pyrimidine derivatives using chemical drawing software.
-
Convert to 3D conformations and perform energy minimization using the MMFF94 force field until the root-mean-square gradient falls below 0.05 kcal/(mol·Å). This ensures the ligand is at its global energy minimum.
-
Define rotatable bonds to allow conformational flexibility and save the output in PDBQT format.
Step 2: Protein Target Preparation
-
Retrieve the high-resolution crystal structure of the target (e.g., EGFR kinase domain) from the Protein Data Bank.
-
Strip co-crystallized water molecules to prevent artificial steric clashes, retaining only structural waters known to bridge ligand-receptor interactions.
-
Add polar hydrogens and assign Kollman partial charges to accurately simulate the electrostatic environment of the binding pocket. Save as PDBQT.
Step 3: Grid Generation and Docking Execution
-
Define a grid box (e.g., 40 × 40 × 40 Å) centered on the coordinates of the native co-crystallized ligand.
-
Execute the docking simulation using AutoDock Vina, employing the Lamarckian Genetic Algorithm. Set the exhaustiveness parameter to at least 24 to ensure thorough sampling of the pyrimidine's conformational space.
Step 4: Internal Validation (Redocking)
-
Extract the native ligand from the crystal structure and re-dock it using the exact parameters defined above.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of < 2.0 Å validates the protocol's predictive accuracy, as demonstrated in the 1[1].
Visualizing the Logic and Pathways
Step-by-step self-validating molecular docking workflow for pyrimidine derivatives.
Mechanism of action for pyrimidine-based EGFR tyrosine kinase inhibitors.
Conclusion
The comparative data highlights that fused pyrimidine systems, particularly thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, exhibit superior binding affinities and nanomolar in vitro efficacy against wild-type EGFR compared to simple pyrimidine analogs. By adhering to a self-validating docking protocol grounded in thermodynamic principles, researchers can reliably predict the translational success of these inhibitors before advancing to costly in vitro and in vivo models.
References
- Source: tandfonline.
- Source: nih.
- Source: nih.
- Source: benthamdirect.
- Title: Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR)
- Source: researchgate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. The handling of chlorinated heterocyclic compounds, such as 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, requires a comprehensive understanding of their potential hazards to ensure the protection of both laboratory personnel and the environment.
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. The procedures outlined are synthesized from the safety profiles of structurally analogous dichloropyrimidines and established hazardous waste management principles. The core logic is to treat this compound as a hazardous material, ensuring that all waste streams are properly segregated, contained, and managed by certified professionals in accordance with regulations.
Hazard Assessment: Understanding the Risk Profile
Based on data from analogous compounds, the anticipated hazards are summarized below. This assessment is the causal basis for the stringent handling and disposal protocols that follow.
| Hazard Classification | GHS Hazard Statement | Description of Risk | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. More severe analogs can cause severe chemical burns. | [1][2][3] |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation or damage. Direct contact can lead to severe burns. | [1][2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled as a dust or aerosol. | [1] |
| Hazardous to the Aquatic Environment | (Not specified) | Analogous compounds are toxic to aquatic life with long-lasting effects. Release to the environment must be avoided. | [2] |
| Hazardous Combustion Products | N/A | Thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx). | [1][4] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling any waste containing 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, it is imperative to establish a safe working environment.
-
Engineering Controls : All handling and packaging of this waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has adequate airflow.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[1][3][4]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A flame-retardant lab coat must be worn. For larger quantities or in the event of a spill, a chemically impervious apron or coveralls are recommended.
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[1]
-
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The primary objective is to contain the chemical waste in a clearly marked, secure container for transfer to an authorized hazardous waste management facility.
Step 1: Waste Segregation Immediately upon generation, segregate waste containing 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine from all other waste streams.
-
Solid Waste : This includes contaminated consumables such as filter paper, weighing boats, gloves, and paper towels. Place these items directly into a designated solid hazardous waste container.
-
Liquid Waste : This includes reaction mother liquors, washings, and solutions. Do not mix this waste with other solvent streams unless confirmed to be compatible. Chlorinated waste should typically be kept separate.
Step 2: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Compatibility : The container must be compatible with the waste. For solid waste, a sealable, sturdy plastic pail or bag is appropriate. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a screw cap. The waste must be compatible with the container material.[5]
-
Container Condition : Always use containers that are in good condition, free from cracks or defects.[5]
-
Closure : Keep the waste container closed at all times except when adding waste.[5] Do not leave a funnel in the container, as this compromises the seal.
Step 3: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
The label must be clearly and legibly marked with the words "HAZARDOUS WASTE".[5]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For example:
-
4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (~5%)
-
Dichloromethane (95%)
-
-
The label must be firmly attached to the container.[5]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
The labeled, sealed container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Segregate the waste container from incompatible materials, particularly strong bases and oxidizing agents.[2][4] Store away from drains.
Step 5: Arranging for Final Disposal
-
Do not attempt to treat or dispose of this chemical waste yourself.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The final disposal method must be conducted by a licensed and approved waste disposal company. The most common and appropriate method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine.
Caption: Workflow for the safe disposal of 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating harm.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately flush skin with plenty of water and soap.[1] Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[1][3]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Wearing the full PPE described in Section 2, address the spill.
-
For solid spills : Use dry cleanup procedures.[1] Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.
-
For liquid spills : Cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Shovel the absorbed material into a labeled hazardous waste container.
-
Wash the spill area thoroughly with soap and water, but prevent runoff from entering drains.[1][2] Collect all cleanup materials (absorbents, wipes, contaminated PPE) as hazardous waste.
References
-
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde Safety Data Sheet . Apollo Scientific.
-
2,4-Dichloro-5-methylpyrimidine Safety Data Sheet . Santa Cruz Biotechnology.
-
4,6-Dichloro-5-methoxypyrimidine Chemical Safety Data Sheet . ChemicalBook.
-
4,6-Dichloro-2-methylpyrimidine Safety Data Sheet . Thermo Fisher Scientific.
-
4,6-Dichloro-2-(methylthio)pyrimidine Safety Data Sheet . Fisher Scientific.
-
Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association (ECSA).
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA).
-
Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste . Environmental Protection Agency (Ireland).
-
Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
